N-Phenylmorpholine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
3976-10-1 |
|---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
4-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-5H,6-9H2;1H |
InChI Key |
OJTANAMJGXNZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Foundational & Exploratory
N-Phenylmorpholine hydrochloride synthesis mechanism
An In-depth Technical Guide to the Synthesis of N-Phenylmorpholine Hydrochloride
Introduction
N-Phenylmorpholine and its derivatives are significant scaffolds in medicinal chemistry and drug development, appearing in a range of biologically active compounds. This technical guide provides a detailed overview of the primary synthesis mechanisms for N-Phenylmorpholine, followed by the procedure for its conversion to the hydrochloride salt. The information is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols, quantitative data, and mechanistic diagrams to facilitate laboratory synthesis.
Synthesis of N-Phenylmorpholine (Free Base)
There are two primary and effective routes for the synthesis of N-Phenylmorpholine: direct nucleophilic substitution and palladium-catalyzed Buchwald-Hartwig amination.
Route 1: Nucleophilic Substitution via Alkylation of Aniline
This method involves the direct reaction of aniline with bis(2-chloroethyl) ether in the presence of a base. The reaction proceeds via a double N-alkylation followed by an intramolecular cyclization to form the morpholine ring.
Reaction Mechanism:
The synthesis begins with the nucleophilic attack of the aniline nitrogen on one of the electrophilic carbons of bis(2-chloroethyl) ether. This is followed by a second intramolecular nucleophilic substitution to close the ring, forming the morpholine structure. A base, such as triethylamine, is used to neutralize the hydrochloric acid generated during the reaction.
Caption: Nucleophilic substitution pathway for N-Phenylmorpholine synthesis.
Experimental Protocol:
This protocol is adapted from a patented industrial synthesis method[1].
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, combine aniline (e.g., 50g, 0.537 mol), bis(2-chloroethyl) ether (e.g., 500 mL, excess), and triethylamine (e.g., 108.7g, 1.074 mol).
-
Heating: Heat the reaction mixture to 150°C and maintain this temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess bis(2-chloroethyl) ether by distillation under reduced pressure.
-
Extraction: Pour the cooled residue into 1L of water. Extract the aqueous phase with ethyl acetate (2 x 300 mL).
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Decolorize with activated carbon, then filter. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Isolation: The resulting off-white solid is N-Phenylmorpholine. Further purification can be achieved by recrystallization if necessary.
Quantitative Data:
| Parameter | Value | Reference |
| Aniline | 50 g (0.263 mol) | [1] |
| Triethylamine | 53.3 g (0.526 mol) | [1] |
| Bis(2-chloroethyl) ether | 500 mL | [1] |
| Reaction Temperature | 150 °C | [1] |
| Reaction Time | 24 hours | [1] |
| Yield | 80.4% | [1] |
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This method couples an aryl halide (like bromobenzene) with an amine (morpholine) and is known for its high functional group tolerance and broad substrate scope.
Reaction Mechanism:
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the N-arylated amine and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol (General):
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add the aryl halide (e.g., bromobenzene), morpholine, and an anhydrous solvent (e.g., toluene or dioxane).
-
Heating: Heat the mixture to the required temperature (typically 80-110°C) and stir for the specified time (usually 2-24 hours), monitoring by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solution and purify the residue by column chromatography to obtain N-Phenylmorpholine.
Quantitative Data:
Yields for Buchwald-Hartwig reactions are typically high, often exceeding 90%, but are highly dependent on the specific catalyst, ligand, base, and solvent system employed.
Synthesis of this compound
The conversion of the free base N-Phenylmorpholine to its hydrochloride salt is a straightforward acid-base reaction. This is often done to improve the compound's stability, solubility in aqueous media, and ease of handling as a crystalline solid.
Reaction Mechanism:
The lone pair of electrons on the nitrogen atom of N-Phenylmorpholine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid to form the N-phenylmorpholinium cation and a chloride anion.
Caption: Acid-base reaction for this compound formation.
Experimental Protocol:
-
Dissolution: Dissolve the purified N-Phenylmorpholine free base in a suitable anhydrous solvent, such as isopropanol, diethyl ether, or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl, or HCl in a compatible solvent like isopropanol or dioxane) dropwise. The addition should be continued until the solution becomes acidic (test with pH paper).
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Cooling the mixture in an ice bath can aid in complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous solvent (the same one used for the reaction) to remove any unreacted starting material or excess acid. Dry the product under vacuum to obtain pure this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | N-Phenylmorpholine (1 equivalent) |
| Reagent | Hydrochloric Acid (approx. 1.1 equivalents) |
| Solvent | Anhydrous Isopropanol or Diethyl Ether |
| Reaction Temperature | 0 °C to Room Temperature |
| Yield | Typically quantitative (>95%) |
References
N-Phenylmorpholine hydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylmorpholine hydrochloride is a substituted morpholine derivative of interest in medicinal chemistry and drug development. As a member of the phenylmorpholine class, it holds potential for interacting with biological targets such as monoamine transporters, making it a subject of investigation for its stimulant and related properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental protocols and potential biological activities based on related compounds.
Chemical and Physical Properties
Quantitative data for N-Phenylmorpholine and its hydrochloride salt are summarized below. It is important to note that specific experimental data for the hydrochloride salt is limited in publicly available literature; therefore, some data is inferred from the free base, N-Phenylmorpholine, and related compounds.
Table 1: Physical and Chemical Properties of N-Phenylmorpholine and this compound
| Property | N-Phenylmorpholine | This compound | Source(s) |
| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₃NO·HCl | [1][2] |
| Molecular Weight | 163.22 g/mol | 199.68 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | White solid | [2][3] |
| Melting Point | 51-54 °C | Not available | |
| Boiling Point | 165-170 °C at 45 mmHg | Not available | |
| Solubility | Not available | Not available | |
| Density | 1.053 g/cm³ at 60 °C | Not available | [1] |
| Storage Conditions | Room Temperature | 0-8 °C | [2][3] |
Table 2: Spectroscopic Data Identifiers for N-Phenylmorpholine
| Data Type | Identifier/Reference |
| CAS Number | 92-53-5 |
| MDL Number | MFCD00006166 |
| PubChem CID | 62339 |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of N-phenylmorpholine involves the reaction of aniline with bis(2-chloroethyl) ether. The resulting free base can then be converted to the hydrochloride salt.
Step 1: Synthesis of N-Phenylmorpholine
A common synthetic route involves the direct alkylation of aniline with bis(2-chloroethyl) ether in the presence of a base to neutralize the hydrogen chloride formed during the reaction.[4]
-
Reactants: Aniline, bis(2-chloroethyl) ether, and a suitable base (e.g., triethylamine or sodium carbonate).
-
Solvent: A high-boiling point solvent such as dimethylformamide (DMF) or can be run neat.
-
Procedure: Aniline and the base are dissolved in the solvent. Bis(2-chloroethyl) ether is added dropwise to the mixture at an elevated temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography.
Step 2: Formation of the Hydrochloride Salt
The purified N-Phenylmorpholine free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol. Anhydrous hydrogen chloride (either as a gas or a solution in an organic solvent) is then slowly added to the solution with stirring. The this compound salt precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Caption: Synthetic workflow for this compound.
Analytical Methods
Standard analytical techniques can be employed for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment.
Stability and Reactivity
-
Stability: The compound is expected to be stable under normal storage conditions (cool, dry, and dark).[5]
-
Incompatibilities: It is likely incompatible with strong oxidizing agents and strong bases.[5]
-
Decomposition: Thermal decomposition may produce toxic fumes, including nitrogen oxides and hydrogen chloride.[5]
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A typical forced degradation study would expose this compound to the following conditions as per ICH guidelines:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid material.
-
Photolytic Degradation: Exposure to UV and visible light.
Degradation would be monitored by a suitable stability-indicating method, such as HPLC with UV detection.
Potential Biological Activity and Signaling Pathways
Substituted phenylmorpholines are known to interact with monoamine transporters.[6] These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[7][8] Compounds that inhibit or reverse the action of these transporters can have significant psychoactive effects.
While the specific pharmacological profile of this compound has not been extensively characterized in the public domain, based on its structural similarity to other phenylmorpholine derivatives, it is hypothesized to act as a monoamine transporter ligand.[9][10] This interaction could lead to an increase in the synaptic concentrations of dopamine, norepinephrine, and/or serotonin, resulting in stimulant effects.
Caption: Hypothesized interaction with monoamine transporters.
Conclusion
This compound is a compound with potential applications in neuroscience research and drug development due to its structural relation to known monoamine transporter ligands. While there is a need for more specific experimental data on the hydrochloride salt, this guide provides a foundational understanding of its properties, synthesis, and potential biological relevance. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. N-Phenylmorpholine for synthesis 92-53-5 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
- 5. N-Phenylmorpholine(92-53-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 7. Regulation of monoamine transporters: influence of psychostimulants and therapeutic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of monoamine transporters: Influence of psychostimulants and therapeutic antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
N-Phenylmorpholine Hydrochloride: A Comprehensive Technical Guide for Researchers
CAS Number Lookup and Physicochemical Properties
A definitive, unique CAS (Chemical Abstracts Service) number for N-Phenylmorpholine hydrochloride is not consistently reported in major chemical databases. The CAS number for the parent compound, N-Phenylmorpholine (also known as 4-Phenylmorpholine), is 92-53-5 .[1][2][3][4][5][6][7] This CAS number is frequently used to reference the hydrochloride salt as well. For clarity and accurate data retrieval, it is recommended to use the CAS number of the free base, 92-53-5, while specifying the hydrochloride form.
This guide provides a detailed overview of N-Phenylmorpholine, with a focus on data relevant to its use in research and development. The majority of publicly available data pertains to the free base, N-Phenylmorpholine (CAS 92-53-5).
Physicochemical and Safety Data
The following tables summarize the key physicochemical properties and safety information for N-Phenylmorpholine.
| Identifier | Value | Reference |
| IUPAC Name | 4-phenylmorpholine | [5] |
| Synonyms | N-Phenylmorpholine, Morpholinobenzene | [1][7] |
| CAS Number | 92-53-5 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₀H₁₃NO | [2][4] |
| Molecular Weight | 163.22 g/mol | [2][4] |
| Property | Value | Reference |
| Appearance | White to brownish crystalline solid | [1][8] |
| Melting Point | 51-54 °C | [1][8] |
| Boiling Point | 165-170 °C at 45 mmHg | [1][8] |
| Autoignition Temperature | 410 °C | [1][7] |
| Flash Point | 113 °C (closed cup) | [7] |
| Density | 1.053 g/cm³ at 60 °C | [7] |
| Vapor Pressure | <0.1 mmHg at 20 °C | |
| Storage Temperature | Below +30°C | [1][8] |
| Hazard Statement | GHS Classification | Reference |
| H302 | Harmful if swallowed (Acute Toxicity, Oral, Category 4) | [5][7] |
| H311 | Toxic in contact with skin (Acute Toxicity, Dermal, Category 3) | [5][7] |
| Toxicity Data | Value | Reference |
| LD50 Oral (Rabbit) | 930 mg/kg | [1] |
| LD50 Dermal (Rabbit) | 360 mg/kg | [1] |
Experimental Protocols
Synthesis of N-Phenylmorpholine
A common method for the synthesis of N-Phenylmorpholine involves the reaction of aniline with bis(2-chloroethyl) ether in the presence of a base.[9]
Materials:
-
Aniline
-
Bis(2-chloroethyl) ether
-
Anhydrous sodium carbonate (or other suitable base)
-
Ethanol (as solvent)
Procedure:
-
A mixture of aniline, bis(2-chloroethyl) ether, and anhydrous sodium carbonate in ethanol is refluxed for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is treated with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude N-Phenylmorpholine.
-
The crude product can be purified by recrystallization or column chromatography.
Preparation of this compound
The hydrochloride salt can be readily prepared from the free base.
Materials:
-
N-Phenylmorpholine
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)
-
Anhydrous diethyl ether (or other suitable non-polar solvent for precipitation)
Procedure:
-
Dissolve N-Phenylmorpholine in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
-
The melting point of the resulting this compound can be determined for characterization. One source reports a melting point of 169-170°C for a phenylmorpholine hydrochloride salt.[10]
Diagrams
Caption: Synthesis of N-Phenylmorpholine.
Caption: Preparation of N-Phenylmorpholine HCl.
Applications in Research
N-Phenylmorpholine and its derivatives are of interest in medicinal chemistry and drug development. They are considered analogues of phenmetrazine, a compound known to act as a releaser and/or reuptake inhibitor of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[11][12] Research in this area explores the potential of phenylmorpholine derivatives for the treatment of conditions like obesity, addiction, and depression.[11] The core structure serves as a scaffold for the synthesis of new psychoactive substances and therapeutic agents.[12] In analytical chemistry, N-Phenylmorpholine has been used as an internal standard for the gas chromatographic determination of alkaloids.[1][8]
References
- 1. 4-Phenylmorpholine CAS#: 92-53-5 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 4-Phenylmorpholine | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Phenylmorpholine | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SID 135019735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Phenylmorpholine for synthesis 92-53-5 [sigmaaldrich.com]
- 8. 4-Phenylmorpholine | 92-53-5 [chemicalbook.com]
- 9. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - a novel phenylmorpholine synthesis aka preludin - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 12. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Profile of N-Phenylmorpholine Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth exploration of the biological activity of N-Phenylmorpholine hydrochloride, a versatile heterocyclic compound with demonstrated potential across various therapeutic areas. Geared towards researchers, scientists, and professionals in drug development, this document provides a consolidated resource on the compound's effects on cellular and microbial systems, complete with detailed experimental methodologies and data presentation.
Executive Summary
This compound and its derivatives have emerged as a significant scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide synthesizes available data on its potential as a modulator of central nervous system targets, as well as its cytotoxic, antimicrobial, and anti-inflammatory properties. By presenting standardized protocols and quantitative data, this document aims to facilitate further research and development of this compound-based therapeutic agents.
Biological Activities and Quantitative Data
The biological activities of this compound have been investigated across several domains. The following tables summarize the key quantitative data from in vitro screening assays.
Monoamine Releasing Activity
Substituted phenylmorpholines are known to act as monoamine neurotransmitter releasing agents. While specific EC50 values for this compound are not extensively reported in publicly available literature, the activity of its analogs suggests a potential for interaction with dopamine, norepinephrine, and serotonin transporters. The table below presents data for a related compound, naphthylmorpholine, to provide a contextual reference for the expected activity profile.
Table 1: Monoamine Releasing Activity of a Phenylmorpholine Analog (Naphthylmorpholine)
| Monoamine Transporter | % Release at 10,000 nM |
| Serotonin (SERT) | 92% |
| Norepinephrine (NET) | 88% |
| Dopamine (DAT) | 79% |
Data for naphthylmorpholine, a close analog of N-Phenylmorpholine.
Cytotoxic Activity
The cytotoxic potential of this compound is a critical parameter for assessing its therapeutic window. In vitro cytotoxicity is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Result |
| To be determined | MTT Assay | IC50 | Data not available |
Note: Specific IC50 values for this compound are not currently available in the reviewed literature. The provided experimental protocol allows for the determination of this value.
Antimicrobial Activity
The antimicrobial properties of N-Phenylmorpholine derivatives have been documented against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric determined using the broth microdilution method.
Table 3: In Vitro Antimicrobial Activity of this compound
| Microorganism | Assay | Endpoint | Result (µg/mL) |
| Staphylococcus aureus | Broth Microdilution | MIC | Data not available |
| Escherichia coli | Broth Microdilution | MIC | Data not available |
| Candida albicans | Broth Microdilution | MIC | Data not available |
Note: Specific MIC values for this compound are not currently available in the reviewed literature. The provided experimental protocol enables the determination of these values.
Anti-inflammatory Activity
The anti-inflammatory effects of N-Phenylmorpholine derivatives can be assessed by measuring the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated immune cells.
Table 4: In Vitro Anti-inflammatory Activity of this compound
| Cytokine | Cell Line | Assay | Endpoint | Result |
| TNF-α | e.g., RAW 264.7 | ELISA | IC50 | Data not available |
| IL-6 | e.g., RAW 264.7 | ELISA | IC50 | Data not available |
Note: Specific IC50 values for this compound are not currently available in the reviewed literature. The provided experimental protocol allows for the determination of these values.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and standardization of future studies.
Monoamine Release Assay using Synaptosomes
This protocol outlines the procedure for measuring the release of monoamines from isolated nerve terminals (synaptosomes).
Workflow for Monoamine Release Assay
Caption: Workflow for the synaptosome-based monoamine release assay.
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from rodent brain tissue (e.g., striatum for dopamine, cortex for norepinephrine and serotonin) using differential centrifugation in a sucrose buffer.[1][2][3]
-
Radiolabeling: Pre-incubate the synaptosomes with a tritiated monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the vesicles.
-
Compound Incubation: Incubate the radiolabeled synaptosomes with varying concentrations of this compound for a defined period.
-
Quantification: Separate the synaptosomes from the supernatant by rapid filtration or centrifugation. Measure the amount of radioactivity in the supernatant using liquid scintillation counting, which corresponds to the amount of released monoamine.
-
Data Analysis: Calculate the percentage of release compared to a positive control (e.g., a known releasing agent like amphetamine) and determine the EC50 value.
In Vitro Cytotoxicity - MTT Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability.[4][5][6]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 24 to 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[4][5]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Antimicrobial Susceptibility - Broth Microdilution Method
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[8]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Anti-inflammatory Activity - Cytokine ELISA
This protocol details the use of an enzyme-linked immunosorbent assay (ELISA) to quantify the production of pro-inflammatory cytokines.[11][12][13][14]
Workflow for Cytokine ELISA
Caption: Workflow for the enzyme-linked immunosorbent assay (ELISA) for cytokine quantification.
Protocol:
-
Cell Culture and Treatment: Culture immune cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of this compound.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production.
-
Sample Collection: Collect the cell culture supernatant containing the secreted cytokines.
-
ELISA: Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding an enzyme-linked secondary antibody, and then adding a substrate to produce a colorimetric signal.[11][15]
-
Quantification: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
Data Analysis: Determine the IC50 value for the inhibition of each cytokine.
Signaling Pathways
The anti-inflammatory effects of compounds are often mediated through the inhibition of key signaling pathways. The NF-κB and STAT3 pathways are central to the inflammatory response triggered by LPS. While direct modulation by this compound is yet to be confirmed, the following diagram illustrates a potential mechanism of action for its anti-inflammatory activity.
Potential Anti-inflammatory Signaling Pathway
Caption: Potential inhibitory effect of this compound on NF-κB and STAT3 signaling pathways.
Conclusion
This compound represents a promising chemical scaffold with diverse biological activities. This technical guide provides a framework for the systematic screening and evaluation of this compound. The detailed experimental protocols and structured data presentation are intended to support further research into its mechanism of action and therapeutic potential. Future studies should focus on generating specific quantitative data for this compound in the described assays to fully elucidate its biological activity profile.
References
- 1. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 2. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Cytokine ELISA Kits for Quantifying Cytokine Release: R&D Systems [rndsystems.com]
- 13. h-h-c.com [h-h-c.com]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bdbiosciences.com [bdbiosciences.com]
N-Phenylmorpholine Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylmorpholine hydrochloride is a versatile heterocyclic compound with significant applications in pharmaceutical research and development. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of its stability profile is paramount to ensure the quality, safety, and efficacy of downstream products. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available scientific data.
Chemical Stability Profile
This compound is generally a stable compound under recommended storage conditions.[1][2] However, like many amine hydrochlorides, its stability can be compromised by exposure to certain environmental factors. It is crucial to avoid contact with incompatible materials to prevent degradation.
Incompatible Materials:
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous reactions and decomposition of the molecule.[1][2]
-
Strong Acids: While it is a hydrochloride salt, exposure to stronger acids may cause undesired reactions.[1]
Hazardous Decomposition Products: Upon thermal decomposition, this compound is expected to break down into noxious gases, including:
Recommended Storage Conditions
To maintain the integrity and purity of this compound, adherence to proper storage protocols is essential. The following conditions are recommended based on safety data sheets and general laboratory best practices.
| Parameter | Recommendation | Source |
| Temperature | Store in a cool, dry area. Specific temperature ranges such as 0-8 °C or 2-30 °C may be specified by the supplier. | [1][3][4][5][6] |
| Atmosphere | Store in a well-ventilated place. | [1][2][3] |
| Container | Keep container tightly closed. | [1][2][3][7] |
| Light | While specific photostability data is limited, it is good practice to store in a light-resistant container. |
Experimental Protocols for Stability Assessment
Forced Degradation Study Workflow
Caption: General workflow for a forced degradation study.
Methodologies for Key Experiments
1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Store the solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid or a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
3. Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: A photodiode array (PDA) or UV detector is used for quantification and peak purity analysis.
-
Mass Spectrometry (MS) Detector: Coupling the HPLC to a mass spectrometer allows for the identification of degradation products by determining their mass-to-charge ratio.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the available literature, potential degradation can be inferred from the general chemistry of morpholine derivatives. For instance, microbial degradation of the morpholine ring has been shown to proceed via C-N bond cleavage. In the context of forced degradation, oxidation of the nitrogen to form an N-oxide is a plausible pathway for tertiary amines.
Caption: Logical relationship of stability under stress.
Conclusion
This compound is a stable chemical compound when stored under appropriate conditions. Researchers and drug development professionals should take care to store it in a cool, dry, well-ventilated area in tightly sealed containers, away from strong oxidizing agents and strong acids. While specific quantitative stability data is not widely published, the experimental protocols and potential degradation considerations outlined in this guide provide a framework for establishing a comprehensive stability profile for this important pharmaceutical intermediate. The development of a validated, stability-indicating analytical method is crucial for ensuring the quality and consistency of this compound in its intended applications.
References
- 1. pharmtech.com [pharmtech.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
Methodological & Application
Application Notes and Protocols for N-Phenylmorpholine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a reaction protocol for the synthesis of N-Phenylmorpholine hydrochloride, a valuable intermediate in organic synthesis and pharmaceutical development.
Introduction
N-Phenylmorpholine and its derivatives are important structural motifs found in a variety of biologically active compounds and are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Their applications include the development of analgesics, anti-inflammatory drugs, and agents targeting monoamine transporters.[1][4][5] The hydrochloride salt of N-Phenylmorpholine is often preferred due to its increased solubility and stability, making it suitable for various applications in medicinal chemistry.[1]
Safety and Handling
N-Phenylmorpholine is harmful if swallowed and toxic in contact with skin.[6] It can cause eye irritation. Therefore, proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[7][8] All manipulations should be carried out in a well-ventilated chemical fume hood.[7] In case of contact, immediately flush the affected area with plenty of water.[8] Store the compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8][9]
Reaction Protocol: Synthesis of this compound
This protocol is a two-step process involving the synthesis of N-Phenylmorpholine followed by its conversion to the hydrochloride salt. The first step is adapted from a general method for the synthesis of substituted N-phenylmorpholine compounds.[10]
Step 1: Synthesis of N-Phenylmorpholine
This step involves the reaction of aniline with bis(2-chloroethyl) ether in the presence of a base.[10]
Materials and Reagents:
-
Aniline
-
Bis(2-chloroethyl) ether
-
Triethylamine
-
Ethyl acetate (EA)
-
Anhydrous sodium sulfate
-
Activated carbon
-
Water (deionized)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine aniline, an excess of bis(2-chloroethyl) ether, and triethylamine. A typical molar ratio of aniline to triethylamine is 1:2.[10]
-
Heat the reaction mixture to 150°C and stir for 24 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess bis(2-chloroethyl) ether by distillation under reduced pressure.[10]
-
Pour the residue into water and extract the product with ethyl acetate (2 x volume of the aqueous layer).[10]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[10]
-
Add activated carbon to decolorize the solution and filter.[10]
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Phenylmorpholine.[10] The product can be further purified by distillation under reduced pressure.[10]
Step 2: Formation of this compound
This is a standard procedure for converting a free base to its hydrochloride salt.
Materials and Reagents:
-
N-Phenylmorpholine (from Step 1)
-
Anhydrous diethyl ether
-
Hydrochloric acid (concentrated or as a solution in an organic solvent like diethyl ether or isopropanol)
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
Dissolve the purified N-Phenylmorpholine in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise.
-
A precipitate of this compound will form.
-
Continue adding the acid until no more precipitate is observed.
-
Stir the mixture for an additional 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether.
-
Dry the this compound in a vacuum oven.
Quantitative Data
The following table summarizes representative yields for the synthesis of N-phenylmorpholine derivatives as reported in the literature.[10]
| Starting Material | Product | Yield |
| Compound 1 (a substituted aniline) | Compound 2 (a substituted N-phenylmorpholine) | 80.4% |
| Compound 7 (a different substituted aniline) | Compound 8 (a different substituted N-phenylmorpholine) | 52% |
Diagrams
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the two-step synthesis of this compound.
Reaction Scheme
Caption: The overall chemical transformation for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 6. N-Phenylmorpholine for synthesis | 92-53-5 [sigmaaldrich.com]
- 7. N-Phenylmorpholine(92-53-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of N-Phenylmorpholine via Palladium-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
While N-Phenylmorpholine and its derivatives are valuable scaffolds in medicinal chemistry and materials science, a comprehensive review of scientific literature reveals no evidence of N-Phenylmorpholine hydrochloride being utilized as a primary catalyst in cross-coupling reactions. Instead, N-Phenylmorpholine is a prominent product synthesized through palladium-catalyzed cross-coupling methodologies, most notably the Buchwald-Hartwig amination. This document provides detailed application notes and protocols for the synthesis of N-Phenylmorpholine, focusing on the well-established Buchwald-Hartwig amination reaction.
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, enabling the coupling of amines with aryl halides.[1] This reaction has become indispensable in synthetic organic chemistry due to its broad substrate scope and functional group tolerance.[1]
Synthesis of N-Phenylmorpholine via Buchwald-Hartwig Amination
The synthesis of N-Phenylmorpholine via the Buchwald-Hartwig amination involves the palladium-catalyzed reaction of an aryl halide (e.g., bromobenzene or chlorobenzene) with morpholine in the presence of a suitable base and a phosphine ligand.
General Reaction Scheme
Caption: General scheme for the synthesis of N-Phenylmorpholine.
Experimental Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of N-Phenylmorpholine via Buchwald-Hartwig amination, based on literature precedents.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd₂(dba)₃ (1) | Xantphos (2) | NaOt-Bu | Toluene | 100 | 16 | 95 |
| 2 | Chlorobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 92 |
| 3 | Iodobenzene | Pd(OAc)₂ (0.5) | SPhos (1) | Cs₂CO₃ | Toluene | 80 | 12 | 98 |
Data compiled from representative literature procedures. Yields are for isolated products.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Phenylmorpholine from Bromobenzene
Materials:
-
Bromobenzene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1 mol%) and Xantphos (2 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Add bromobenzene (1.0 eq) and morpholine (1.2 eq) to the flask via syringe.
-
Add sodium tert-butoxide (1.4 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-Phenylmorpholine.
Visualizing the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium(0) active species.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Workflow for Synthesis and Purification
The following diagram outlines the general workflow for the synthesis and purification of N-Phenylmorpholine.
Caption: Workflow for N-Phenylmorpholine synthesis and purification.
Conclusion
The Buchwald-Hartwig amination provides a reliable and high-yielding route to N-Phenylmorpholine and its derivatives. The choice of palladium precursor, ligand, base, and solvent can be optimized to achieve excellent results with a variety of aryl halides. The protocols and data presented herein serve as a comprehensive guide for researchers in the synthesis of this important structural motif for applications in drug discovery and materials science.
References
N-Phenylmorpholine Derivatives as Probes for Monoamine Transporter Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-phenylmorpholine derivatives as reagents in biochemical assays, specifically focusing on their interaction with monoamine transporters. These compounds serve as valuable tools for investigating the function of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which are critical targets in drug development for neurological and psychiatric disorders.
Introduction to N-Phenylmorpholine Derivatives
N-Phenylmorpholine and its analogs are a class of synthetic compounds that have garnered significant interest in medicinal chemistry and pharmacology. Structurally characterized by a phenyl group attached to a morpholine ring, these derivatives, particularly substituted phenmetrazine analogs, have been shown to interact with monoamine transporters.[1][2] Their primary mechanism of action involves the inhibition of neurotransmitter reuptake or the promotion of neurotransmitter release, thereby modulating the levels of dopamine, norepinephrine, and serotonin in the synapse.[1][2] This activity makes them potent psychostimulants and anorectics, and also valuable research tools for studying the intricate mechanisms of monoamine transporter function and for screening potential therapeutic agents.
Health and Safety Information for N-Phenylmorpholine Hydrochloride
This compound should be handled with care in a laboratory setting. It is harmful if swallowed and toxic in contact with skin. It may cause eye and respiratory tract irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[3] In case of contact with skin or eyes, flush immediately with plenty of water.[3] If inhaled, move to fresh air.[3] If swallowed, rinse mouth with water and seek medical attention. Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.
Physical and Chemical Properties:
| Property | Value |
| Appearance | Brown crystals or white solid[3][4] |
| Molecular Formula | C₁₀H₁₃NO·HCl[4] |
| Molecular Weight | 199.68 g/mol [4] |
| Melting Point | 51-54 °C[5] |
| Boiling Point | 260 °C at 1013 hPa[5] |
| Solubility | Slightly soluble in water[3] |
Application in Monoamine Transporter Assays
Phenylmorpholine derivatives are widely used to characterize the function of DAT, NET, and SERT in vitro. The two primary types of assays where these compounds are employed are:
-
Neurotransmitter Uptake Inhibition Assays: These assays measure the ability of a compound to block the reuptake of a radiolabeled or fluorescently tagged neurotransmitter or a substrate analog into cells expressing the target transporter. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀).
-
Neurotransmitter Release Assays: These assays determine the capacity of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from cells expressing the target transporter. The potency of the releasing agent is expressed as the half-maximal effective concentration (EC₅₀).
These assays are crucial for understanding the structure-activity relationships of novel compounds and for screening libraries of molecules for potential therapeutic candidates targeting monoamine transporters.
Quantitative Data for Phenylmorpholine Derivatives
The following tables summarize the in vitro potencies of various phenylmorpholine derivatives at the dopamine, norepinephrine, and serotonin transporters.
Table 1: Uptake Inhibition Potencies (IC₅₀) of Phenylmorpholine Derivatives
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |
| Phenmetrazine | 131 | 50 | 7765 | [6] |
| 2-Methylphenmetrazine (2-MPM) | 6740 | - | - | [1] |
| 4-Methylphenmetrazine (4-MPM) | 1930 | - | - | [1] |
| Phendimetrazine | - | - | - | Note 1 |
| Pseudophenmetrazine (dopamine reuptake inhibitor) | Kᵢ = 2630 | - | >10000 | [2] |
Note 1: Phendimetrazine is considered a prodrug to phenmetrazine and its activity is attributed to its metabolism to phenmetrazine.[7]
Table 2: Neurotransmitter Release Potencies (EC₅₀) of Phenylmorpholine Derivatives
| Compound | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | SERT EC₅₀ (nM) | Reference |
| Phenmetrazine | 131 | 50 | 7765 | [6] |
| (+)-Pseudophenmetrazine (dopamine releaser) | 1457 | 514 | >10000 | [2] |
Experimental Protocols
The following are detailed protocols for performing monoamine transporter uptake inhibition and release assays using rat brain synaptosomes. These protocols can be adapted for use with cultured cells stably expressing the transporter of interest.
Protocol 1: Monoamine Transporter Uptake Inhibition Assay Using Rat Brain Synaptosomes
This protocol describes the measurement of a test compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).
Materials and Reagents:
-
Rat brain tissue (e.g., striatum for DAT, frontal cortex for NET, brainstem for SERT)
-
Sucrose solution (0.32 M), ice-cold
-
Krebs-HEPES buffer (KHB): 124 mM NaCl, 1.8 mM KCl, 1.24 mM KH₂PO₄, 1.4 mM MgSO₄, 2.5 mM CaCl₂, 26 mM NaHCO₃, 10 mM glucose, 20 mM HEPES, pH 7.4. The buffer should be saturated with 95% O₂/5% CO₂.[8]
-
Pargyline (MAO inhibitor)
-
Ascorbic acid
-
Radiolabeled neurotransmitter: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
Test compound (e.g., this compound or derivative)
-
Known selective uptake inhibitor for each transporter (e.g., GBR 12909 for DAT, nisoxetine for NET, fluoxetine for SERT) for determining non-specific uptake.
-
96-well microplates
-
Glass homogenizer
-
Refrigerated centrifuge
-
Scintillation counter and scintillation fluid
-
Filter mats (GF/C) and cell harvester
Procedure:
-
Synaptosome Preparation:
-
Rapidly dissect the desired brain region from a rat and place it in 20 volumes of ice-cold 0.32 M sucrose solution.[9]
-
Homogenize the tissue using a glass homogenizer with several gentle up-and-down strokes.[9]
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove large debris.[9]
-
Carefully collect the supernatant and centrifuge it at 14,000 x g for 15 minutes at 4°C to pellet the crude synaptosomes.[9]
-
Resuspend the synaptosomal pellet in Krebs-HEPES buffer containing pargyline (to prevent neurotransmitter degradation) and ascorbic acid (to prevent oxidation).[9]
-
Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., BCA assay).
-
-
Uptake Inhibition Assay:
-
In a 96-well plate, add 180 µL of the synaptosome suspension (typically 30-80 µg of protein per well).[9]
-
Add 50 µL of the test compound at various concentrations or a known inhibitor for determining non-specific uptake. For total uptake wells, add 50 µL of buffer.
-
Pre-incubate the plate for 30 minutes at 37°C.[9]
-
Initiate the uptake reaction by adding 20 µL of the [³H]-labeled neurotransmitter (final concentration will depend on the specific transporter and experimental design, but is often near the Kₘ value).[9]
-
Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C with gentle agitation.
-
Terminate the uptake by rapid filtration through GF/C filter mats using a cell harvester.[9]
-
Wash the filters several times with ice-cold Krebs-HEPES buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a selective inhibitor) from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Neurotransmitter Release Assay Using Rat Brain Synaptosomes
This protocol measures the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.
Materials and Reagents:
-
Same as for the uptake inhibition assay.
Procedure:
-
Synaptosome Preparation and Loading:
-
Prepare synaptosomes as described in Protocol 4.1.
-
Pre-load the synaptosomes with a [³H]-labeled neurotransmitter by incubating them with the radioligand for a specific time (e.g., 15-30 minutes) at 37°C.
-
Wash the synaptosomes several times with Krebs-HEPES buffer by centrifugation and resuspension to remove excess unbound radioligand.
-
-
Release Assay:
-
Aliquot the pre-loaded synaptosomes into a 96-well plate.
-
Add the test compound at various concentrations or buffer (for basal release) to the wells.
-
Incubate for a specific time (e.g., 5-30 minutes) at 37°C.
-
Terminate the release by rapid filtration, collecting the filtrate which contains the released radioligand.
-
Lyse the synaptosomes remaining on the filter with a lysis buffer or detergent.
-
Quantify the radioactivity in both the filtrate and the lysate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of total radioactivity released for each concentration of the test compound.
-
Subtract the basal release (in the absence of the test compound) to determine the compound-induced release.
-
Plot the percentage of specific release against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Experimental workflow for monoamine transporter assays.
Caption: Mechanism of action of phenylmorpholine derivatives.
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudophenmetrazine - Wikipedia [en.wikipedia.org]
- 3. N-Phenylmorpholine(92-53-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N-Phenylmorpholine for synthesis 92-53-5 [sigmaaldrich.com]
- 6. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Protocol for N-arylation of morpholine using N-Phenylmorpholine hydrochloride
Introduction
The N-arylation of morpholine is a fundamental transformation in organic synthesis, yielding N-aryl morpholine scaffolds that are prevalent in medicinal chemistry and materials science. These structures are key components in a range of pharmaceuticals, including antidepressants, anticancer agents, and antibiotics. This document provides detailed protocols for the N-arylation of morpholine, focusing on two of the most robust and widely employed methods: the Buchwald-Hartwig amination and the Ullmann condensation. While the user's query mentioned the use of N-Phenylmorpholine hydrochloride, this compound is typically the product of such reactions and is not used as a starting material for the N-arylation of morpholine itself. The following protocols detail the standard and effective procedures for synthesizing N-aryl morpholines.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and efficient method for the formation of C-N bonds.[1] It utilizes a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide or pseudohalide. This reaction is favored for its high functional group tolerance, relatively mild reaction conditions, and broad substrate scope.[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of Morpholine
This protocol is a representative example for the coupling of an aryl chloride with morpholine using a palladium catalyst and the XPhos ligand.[2]
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (degassed)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Two-necked flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).[2]
-
Add degassed toluene to the flask and stir the mixture at room temperature for 5 minutes.[2]
-
Add the aryl halide (1.0 equiv.) and morpholine (1.5 equiv.) to the reaction mixture.[2]
-
Heat the resulting mixture to reflux and stir for 6 hours. The reaction progress can be monitored by gas chromatography (GC).[2]
-
After the reaction is complete, cool the mixture to room temperature and quench with water.[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the N-aryl morpholine product.[2]
Data Presentation: Buchwald-Hartwig N-Arylation of Morpholine
The following table summarizes representative results for the palladium-catalyzed N-arylation of morpholine with various aryl halides.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 | [2] |
| 4-Bromoanisole | I/2XPhos | XPhos | NaOtBu (1.4) | Dioxane | 80 | 2 | >95 | [3] |
| 4-Chloroanisole | I/2XPhos | XPhos | NaOtBu (1.4) | Dioxane | 80 | 2 | ~80 | [3] |
| 2-Bromotoluene | (NHC)Pd(allyl)Cl | - | NaOtBu | Toluene | 100 | 0.5 | 99 | [4] |
| p-Tolyl triflate | (NHC)Pd(allyl)Cl | - | NaOtBu | Toluene | 100 | < 1 min | 70 | [4] |
| 2-Chlorotoluene | (NHC)Pd(allyl)Cl | - | NaOtBu | Toluene | 100 | 0.4 | 94 | [4] |
*Catalyst I is Pd(η3-1-PhC3H4)(η5-C5H5)
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that uses a copper catalyst.[5] While traditional Ullmann reactions often require harsh conditions, modern protocols have been developed that proceed under milder conditions with the use of ligands.[5] This method provides a valuable alternative to palladium-catalyzed reactions, particularly for certain substrates.[6]
Experimental Protocol: General Procedure for Ullmann-Type N-Arylation of Morpholine
This protocol describes a general procedure for the copper-catalyzed N-arylation of morpholine with an aryl halide.
Materials:
-
Aryl halide
-
Morpholine
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., DMSO or dioxane)
-
Water
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a Schlenk tube, add copper(I) iodide (typically 5-10 mol%), the ligand (e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the aryl halide (1.0 equiv.) and morpholine (1.2-1.5 equiv.).
-
Add the solvent (e.g., DMSO or dioxane).
-
Seal the tube and heat the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (e.g., 12-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl morpholine.
Data Presentation: Ullmann-Type N-Arylation of Morpholine
The following table presents data for the copper-catalyzed N-arylation of morpholine.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzonitrile | CuI (10) | L-proline (20) | K₂CO₃ (2.0) | DMSO | 90 | 24 | 92 | [7] (Analogous system) |
| 4-Iodotoluene | CuI (10) | L-proline (20) | K₂CO₃ (2.0) | DMSO | 90 | 24 | 85 | [7] (Analogous system) |
| 4-Bromoanisole | CuI (10) | L-proline (20) | K₂CO₃ (2.0) | DMSO | 100 | 36 | 78 | [7] (Analogous system) |
Visualizations
Caption: Experimental workflow for the N-arylation of morpholine.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. surface.syr.edu [surface.syr.edu]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions Involving N-Phenylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and protocols for chemical reactions involving N-Phenylmorpholine hydrochloride. This compound and its derivatives are significant in pharmaceutical research and development, primarily for their roles as intermediates in the synthesis of analgesics, anti-inflammatory agents, and as modulators of monoamine neurotransmitter systems.
I. Synthesis of N-Phenylmorpholine Derivatives
This compound serves as a crucial building block in the synthesis of various substituted N-phenylmorpholine compounds. These derivatives are often investigated for their potential as therapeutic agents. A common synthetic approach involves the reaction of a substituted aniline with a bis(2-haloethyl) ether, followed by cyclization.
A. General Synthesis of Substituted N-Phenylmorpholines
A prevalent method for synthesizing substituted N-phenylmorpholine compounds involves the reaction of a substituted aniline with bis(2-chloroethyl) ether in the presence of a base to facilitate ring closure. This method is advantageous due to the use of readily available and inexpensive starting materials.[1]
Experimental Protocol: Synthesis of 2-(4-methylphenyl)-3-methylmorpholine (4-MPM)
This protocol is adapted from a method used for the synthesis of phenmetrazine analogs and illustrates a common synthetic pathway for phenylmorpholine derivatives.[2]
-
Bromination: To a solution of 4-methylpropiophenone in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide) to yield 2-bromo-1-(4-methylphenyl)propan-1-one.
-
Reaction with Ethanolamine: The resulting α-bromoketone is then reacted with ethanolamine and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). This reaction forms the intermediate 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one and its cyclized hemiketal form, 3-methyl-2-(4-methylphenyl)morpholin-2-ol.
-
Reduction: The intermediate mixture is reduced using a reducing agent like sodium borohydride in methanol. This step yields the corresponding diol.
-
Cyclization: The diol is then cyclized by treatment with concentrated sulfuric acid. The strong acid facilitates the dehydration and formation of the morpholine ring.
-
Work-up and Purification: The reaction mixture is quenched with water, basified with a strong base (e.g., 10 M NaOH), and extracted with an organic solvent like dichloromethane. The organic layer is then dried, filtered, and the solvent is evaporated. The crude product can be purified using techniques such as preparative thin-layer chromatography (TLC).
Experimental Workflow: Synthesis of 4-MPM
Caption: Synthetic workflow for 4-Methylphenmetrazine (4-MPM).
B. Quantitative Data for Synthesis of a Substituted N-Phenylmorpholine
The following table summarizes the yield for the synthesis of a substituted N-phenylmorpholine compound as described in a patent.[1]
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Substituted Aniline | 2-Chloroethyl ether, Triethylamine | None (neat) | 150 | 24 | 80.4 |
II. Role in Drug Development and Signaling Pathways
Derivatives of N-Phenylmorpholine, such as phenmetrazine and its analogs, are known to act as monoamine neurotransmitter releasers and/or reuptake inhibitors.[3][4] These compounds can modulate the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft, which is the basis for their investigation in the treatment of conditions like obesity, addiction, and depression.[3]
Signaling Pathway: Modulation of Monoamine Neurotransmitters
Phenylmorpholine derivatives can interact with dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT).[2] By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, they increase their concentration and prolong their action on postsynaptic receptors. Some derivatives may also act as releasing agents, further increasing neurotransmitter levels.
Caption: Mechanism of action of phenylmorpholine derivatives on monoamine transporters.
III. Physicochemical and Safety Data for N-Phenylmorpholine
The following table summarizes key physicochemical and safety information for N-Phenylmorpholine.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Appearance | Solid |
| Melting Point | 48-51 °C |
| Boiling Point | 260 °C at 1013 hPa |
| Flash Point | 124 °C |
| Density | 1.053 g/cm³ at 60 °C |
| Assay | ≥98.0% (GC) |
| Signal Word | Danger |
| Hazard Statements | H302 (Harmful if swallowed), H311 (Toxic in contact with skin) |
| Storage Temperature | 2-30°C |
IV. Conclusion
This compound and its derivatives are versatile compounds with significant applications in medicinal chemistry and drug development. The synthetic protocols provided herein offer a foundation for researchers to explore the synthesis of novel analogs. Understanding their mechanism of action as monoamine transporter modulators is crucial for the rational design of new therapeutic agents. Researchers should adhere to strict safety protocols when handling these compounds due to their potential toxicity.
References
- 1. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 4. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Optimizing reaction yield for N-Phenylmorpholine hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Phenylmorpholine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my N-Phenylmorpholine synthesis consistently low?
A1: Low yields can stem from several factors. Consider the following:
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Incomplete Reaction: The reaction may not be reaching completion. Verify the reaction time and temperature. For the reaction of aniline with bis(2-chloroethyl) ether, heating at 130-180°C for several hours is often required.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Suboptimal Base: The choice and amount of base are crucial. Organic bases like triethylamine may lead to higher yields compared to inorganic bases.[1] The molar ratio of aniline to base should be optimized, with a suggested range of 1:2 to 1:5.[1]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of bis-aminated products.[2] Adding the alkylating agent dropwise or controlling the stoichiometry can help minimize this.[2]
-
Purification Losses: Significant loss of product can occur during workup and purification. If the hydrochloride salt is syrupy and difficult to crystallize, consider forming a different salt, such as the oxalate salt, which may have better crystallization properties.[2]
Q2: I am observing the formation of significant impurities in my reaction mixture. What are they and how can I minimize them?
A2: Impurity formation is a common challenge. Here are some likely impurities and strategies to mitigate them:
-
N,N-bis(2-hydroxyethyl)aniline: This impurity can form if the reaction conditions favor hydrolysis of the chloroethyl groups or if there is water present in the reactants or solvent. Ensure anhydrous conditions and use a non-aqueous workup if possible.
-
Starting Materials: Unreacted aniline or bis(2-chloroethyl) ether may remain. As mentioned, use TLC to monitor the reaction until the starting materials are consumed. Adjusting the stoichiometry, for instance, by using an excess of one reactant, can help drive the reaction to completion, but may complicate purification.
-
Polymerization: Under harsh conditions, polymerization of the reactants or products can occur. Avoid excessively high temperatures and consider using a solvent to better control the reaction temperature.
Q3: The final this compound product is difficult to crystallize and appears as an oil or a syrupy solid. What can I do?
A3: Crystallization issues are often due to impurities or the inherent properties of the hydrochloride salt.
-
Purification: Ensure the free base is thoroughly purified before salt formation. Techniques like column chromatography or distillation of the free base can remove impurities that inhibit crystallization.
-
Salt Formation and Recrystallization:
-
Solvent System: Experiment with different solvent systems for crystallization. For hydrochloride salts, solvents like isopropanol, ethanol, or mixtures with diethyl ether or ethyl acetate are often effective.
-
Alternative Salts: If the hydrochloride salt consistently fails to crystallize, consider preparing an alternative salt. Fumarate or oxalate salts have been reported to sometimes yield more crystalline solids.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-Phenylmorpholine?
A1: A prevalent method involves the direct reaction of aniline with bis(2-chloroethyl) ether under basic conditions.[1] This one-step process is attractive due to the availability and low cost of the starting materials.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters to monitor and optimize are:
-
Temperature: Typically in the range of 130-180°C.[1]
-
Reaction Time: Often several hours, best determined by reaction monitoring (e.g., TLC).[1]
-
Stoichiometry: The molar ratio of aniline to the alkylating agent and the base is a key factor influencing yield and purity.[1]
-
Choice of Base: Organic bases like triethylamine are often preferred.[1]
Q3: Is a solvent necessary for this reaction?
A3: The reaction between aniline and bis(2-chloroethyl) ether can be carried out without a solvent, which can simplify the workup and reduce costs.[1] However, in some cases, a high-boiling solvent like DMF was used, though it can be difficult to remove.[1] The use of a solvent can also help to better control the reaction temperature.
Q4: How is the this compound salt typically prepared from the free base?
A4: The hydrochloride salt is generally prepared by dissolving the purified N-Phenylmorpholine free base in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) until precipitation is complete. The resulting solid is then collected by filtration, washed with a cold solvent, and dried.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Phenylmorpholine Synthesis
| Parameter | Method 1: Direct Cyclization[1] | Method 2: Multi-step Synthesis[3] |
| Starting Materials | Aniline, bis(2-chloroethyl) ether | Substituted propiophenone, Ethanolamine |
| Key Reagents | Triethylamine (base) | Bromine, Sodium borohydride, Sulfuric acid |
| Solvent | Solvent-free or DMF | Dichloromethane, Methanol |
| Temperature | 130-180 °C | Room temperature to elevated temperatures |
| Reported Yield | Can be high, but varies (e.g., 15-30% in some cases without optimization) | Low, around 2-6% for some analogs |
| Key Advantages | One-step, cost-effective starting materials | Allows for specific substitutions on the morpholine ring |
| Key Disadvantages | Can have low yields and side reactions | Multi-step, low overall yield |
Experimental Protocols
Protocol 1: Synthesis of N-Phenylmorpholine via Direct Cyclization [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq), bis(2-chloroethyl) ether (excess, e.g., 5-10 mL per 1g of aniline), and triethylamine (2.0-3.0 eq).
-
Heating: Heat the reaction mixture to 150-160°C and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess bis(2-chloroethyl) ether by vacuum distillation.
-
Extraction: To the residue, add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Phenylmorpholine free base. Purify further by vacuum distillation or column chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the this compound precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Formation of this compound from Free Base
-
Dissolution: Dissolve the purified N-Phenylmorpholine free base (1.0 eq) in a suitable solvent such as diethyl ether or isopropanol.
-
Acidification: Slowly add a stoichiometric amount (1.0 eq) of a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) to the stirred solution.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, the solution can be cooled in an ice bath.
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Isolation and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and salt formation of this compound.
Caption: Troubleshooting logic for addressing low reaction yield in N-Phenylmorpholine synthesis.
References
- 1. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - a novel phenylmorpholine synthesis aka preludin - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude N-Phenylmorpholine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-Phenylmorpholine hydrochloride.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
-
Question: I am experiencing a significant loss of product after recrystallizing my crude this compound, resulting in a very low yield. What are the possible causes and solutions?
-
Answer: Low recovery after recrystallization is a common issue. Here are several potential causes and troubleshooting steps:
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Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent cause of low yield, as a significant portion of the product will remain in the mother liquor upon cooling.
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Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. The solution should be near saturation at the solvent's boiling point.
-
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Solution: Conduct small-scale solvent screening to find an optimal solvent or solvent system. For this compound, consider alcohols like ethanol or isopropanol, or a mixed solvent system such as ethanol/diethyl ether or isopropanol/diethyl ether.[1]
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities, which might be lost during washing.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Premature Filtration: Filtering the crystals before crystallization is complete will result in product loss.
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Solution: Ensure the solution has been adequately cooled and that crystal formation has ceased before filtration. Check the mother liquor for any further precipitation upon extended cooling.
-
-
Issue 2: Persistent Impurities in the Final Product
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Question: After purification, my this compound still shows the presence of impurities when analyzed by NMR or HPLC. How can I remove these persistent impurities?
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Answer: The nature of the impurity will dictate the best purification strategy. Common impurities in the synthesis of N-Phenylmorpholine from aniline and bis(2-chloroethyl) ether include unreacted starting materials and potential side-products.
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Unreacted Aniline: Aniline can be a difficult impurity to remove by simple recrystallization due to its basic nature.
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Solution 1: Acid-Base Extraction. Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline will be protonated and extracted into the aqueous layer as its hydrochloride salt. The this compound will remain in the organic layer if it is not water-soluble in its salt form, or it can be recovered from the organic layer after basification, extraction, and re-precipitation as the hydrochloride salt.
-
Solution 2: Recrystallization from a suitable solvent. If the aniline impurity is minor, a carefully chosen recrystallization solvent may selectively precipitate the desired product.
-
-
Unreacted Bis(2-chloroethyl) ether: This is a non-basic impurity.
-
Solution: This impurity can often be effectively removed by recrystallization, as its solubility properties are significantly different from the ionic this compound. Washing the crystalline product with a solvent in which the ether is soluble but the hydrochloride salt is not (e.g., cold diethyl ether) can also be effective.
-
-
Other Byproducts: The reaction of aniline with bis(2-chloroethyl) ether can potentially lead to other arylamine or morpholine-related byproducts.
-
Solution: If recrystallization is ineffective, column chromatography may be necessary. For polar hydrochloride salts, normal-phase chromatography on silica gel or alumina can be challenging. Reverse-phase preparative HPLC is a powerful technique for purifying polar compounds and can be used to achieve high purity, often greater than 99%.[2]
-
-
Issue 3: Oiling Out During Recrystallization
-
Question: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute is insoluble in the hot solvent above the solute's melting point, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
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Solution 1: Add More Solvent. The concentration of the solute may be too high. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.
-
Solution 2: Change the Solvent System. The chosen solvent may not be ideal. Try a different solvent or a mixed solvent system. Adding a co-solvent in which the compound is less soluble can sometimes induce crystallization.
-
Solution 3: Seed the Solution. Introduce a small seed crystal of pure this compound to the cooled solution to provide a nucleation site for crystal growth.
-
Solution 4: Scratch the Inner Surface of the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites.
-
Quantitative Data on Purification
| Compound Family | Purification Method | Yield Range (%) | Purity Assessment |
| 2-Arylmorpholine hydrochlorides | Synthesis followed by conversion to the hydrochloride salt | 15.6 - 58.9 | ¹H NMR, ¹H-¹H COSY, IR, MS |
Note: The yield range represents the overall yield of the synthesis and subsequent salt formation, not just the purification step. For high-purity requirements, techniques like preparative HPLC can achieve purities of >99% for similar compounds.[2]
Experimental Protocols
1. Recrystallization of this compound
This protocol describes a general method for the recrystallization of crude this compound. The optimal solvent and volumes should be determined on a small scale first.
-
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/diethyl ether)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water or oil bath)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., isopropanol).
-
Gently heat the mixture with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.
-
If the solution is colored and the impurity is suspected to be non-polar, activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize precipitation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold recrystallization solvent or a solvent in which the hydrochloride salt is sparingly soluble (e.g., cold diethyl ether) to remove any remaining mother liquor.[1]
-
Dry the purified crystals under vacuum.
-
2. Purity Assessment by ¹H NMR
The purity of the this compound can be assessed by ¹H NMR spectroscopy.
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Analysis: Acquire the ¹H NMR spectrum. The spectrum of pure N-Phenylmorpholine should show characteristic peaks corresponding to the aromatic and morpholine protons.[4][5][6][7] The absence of signals from impurities, such as unreacted aniline or other byproducts, indicates a high degree of purity. The integration of the signals should correspond to the expected proton ratios.
Purification Workflow
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: General workflow for the purification of crude this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 4-Phenylmorpholine | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Phenylmorpholine(92-53-5) 1H NMR [m.chemicalbook.com]
- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying common impurities in N-Phenylmorpholine hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of N-Phenylmorpholine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in this compound synthesis?
A1: Based on typical synthesis routes, the common impurities can be categorized as starting materials, intermediates, and byproducts of side reactions. These may include:
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Unreacted Starting Materials: Aniline and Di(2-chloroethyl) ether.
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Intermediates: N-phenyl-N-(2-hydroxyethyl)aminoethyl ether.
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Byproducts:
-
Bis-N-phenylmorpholine: Formed from the reaction of N-Phenylmorpholine with another molecule of Di(2-chloroethyl) ether.
-
Polymeric materials: Resulting from uncontrolled side reactions.
-
Aniline Hydrochloride: If excess hydrochloric acid is used for salt formation with unreacted aniline.
-
Q2: What analytical methods are recommended for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for effective impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying starting materials, the main product, and non-volatile impurities. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water with an acidic modifier.
-
Gas Chromatography (GC): Suitable for identifying and quantifying volatile impurities, including residual starting materials and solvents.[1]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), it provides structural information for the definitive identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated, unknown impurities.
Q3: My this compound product is difficult to crystallize and appears as an oil or syrup. What could be the cause and how can I resolve this?
A3: The reluctance of this compound to crystallize is a known issue and can be attributed to the presence of impurities that inhibit the formation of a crystal lattice.
-
Cause: The primary cause is often the presence of unreacted starting materials, intermediates, or byproducts which disrupt the crystallization process. Even small amounts of these impurities can lead to the formation of an oil instead of a solid.
-
Resolution:
-
Purification of the Free Base: Before converting to the hydrochloride salt, ensure the N-Phenylmorpholine free base is of high purity. This can be achieved by techniques such as column chromatography or distillation.
-
Solvent Selection: Experiment with different solvent systems for crystallization. While isopropanol is commonly used, mixtures with anti-solvents like diethyl ether or hexane can induce precipitation.
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Seeding: If a small amount of crystalline material is available, use it to seed the supersaturated solution to initiate crystallization.
-
Alternative Salt Formation: Consider forming a different salt, such as the oxalate salt, which has been reported to have better crystallization properties.[2]
-
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Ensure stoichiometric amounts of reactants are used. - Optimize reaction temperature and time based on literature procedures. - Check the quality of the starting materials. |
| Product loss during workup. | - Minimize the number of extraction and transfer steps. - Ensure the pH is appropriately adjusted during aqueous workup to prevent loss of the amine product in the aqueous phase. | |
| Presence of Unreacted Aniline | Insufficient amount of Di(2-chloroethyl) ether. | - Use a slight excess of Di(2-chloroethyl) ether. - Monitor the reaction progress using TLC or GC to ensure complete consumption of aniline. |
| Inefficient reaction conditions. | - Increase reaction temperature or prolong the reaction time. | |
| Formation of Bis-N-phenylmorpholine | High concentration of reactants. | - Perform the reaction under more dilute conditions. - Add the Di(2-chloroethyl) ether slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Discolored Product (Yellow to Brown) | Impurities in starting materials. | - Purify starting materials before use. Aniline, in particular, is prone to oxidation and may need to be distilled. |
| Decomposition at high temperatures. | - Avoid excessive heating during the reaction and purification steps. |
Experimental Protocols
Synthesis of N-Phenylmorpholine
This protocol is a generalized procedure based on common synthetic routes. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1 equivalent) and Di(2-chloroethyl) ether (1.1 equivalents) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Base: Add a suitable base, such as potassium carbonate (2.5 equivalents), to the mixture. The base acts as a scavenger for the hydrochloric acid produced during the reaction.
-
Reaction: Heat the mixture to a temperature between 120-150°C and maintain it for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Add water and a suitable organic solvent (e.g., ethyl acetate). Extract the aqueous layer multiple times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude N-Phenylmorpholine free base.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Formation of this compound
-
Dissolution: Dissolve the purified N-Phenylmorpholine free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) to the stirred solution of the free base. Monitor the pH to ensure it becomes acidic.
-
Crystallization: The hydrochloride salt should precipitate out of the solution. If it oils out, try scratching the inside of the flask or adding a seed crystal. Cooling the solution may also aid crystallization.
-
Isolation: Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.
Impurity Data Summary
| Impurity | Typical Retention Time (HPLC) | Identification Method | Notes |
| Aniline | Shorter than product | HPLC, GC-MS | Unreacted starting material. |
| Di(2-chloroethyl) ether | Varies with GC conditions | GC-MS | Unreacted starting material. |
| N-phenyl-N-(2-hydroxyethyl)aminoethyl ether | Longer than product | LC-MS | Incomplete cyclization intermediate. |
| Bis-N-phenylmorpholine | Longer than product | LC-MS, NMR | Over-alkylation byproduct. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
References
How to avoid side reactions in N-Phenylmorpholine hydrochloride synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the synthesis of N-Phenylmorpholine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of N-Phenylmorpholine?
The most prevalent side reaction is the over-alkylation of the aniline nitrogen, leading to the formation of N,N-bis(2-hydroxyethyl)aniline when using reagents like 2-chloroethanol or ethylene oxide, or the corresponding diether adduct with bis(2-chloroethyl) ether. Another common issue is the oxidation of the starting aniline, which can lead to colored impurities and tar formation, especially at elevated temperatures.
Q2: My reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?
A dark coloration is typically indicative of aniline oxidation. This can be minimized by:
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Running the reaction under an inert atmosphere: Using nitrogen or argon can prevent atmospheric oxygen from oxidizing the aniline.
-
Controlling the temperature: Avoid excessive heating, as higher temperatures accelerate oxidation.[1]
-
Using purified reagents: Ensure your aniline is freshly distilled or from a recently opened bottle to minimize the presence of pre-existing oxidized impurities.
Q3: I am observing a significant amount of a higher molecular weight byproduct. How can I improve the selectivity for N-Phenylmorpholine?
This is likely due to the formation of N-phenyl-N,N-bis(2-ethyloxy)morpholine or a related over-alkylated product. To enhance selectivity for the desired mono-alkylation and cyclization:
-
Control stoichiometry: Using a significant excess of the di-halo or di-hydroxy reagent can favor the initial N-alkylation and subsequent cyclization over a second alkylation on a different aniline molecule. A patent for a similar synthesis suggests using 3 to 10 ml of 2-chloroethyl ether for every 1 gram of substituted aniline.[1]
-
Choice of base: A bulky organic base, such as triethylamine or diisopropylethylamine, can be preferable to inorganic bases.[1] These bases can modulate the reactivity and may sterically hinder over-alkylation.
-
Reaction temperature: Maintaining the optimal reaction temperature is crucial. For the reaction with 2-chloroethyl ether, a temperature range of 130-180 °C, preferably 150-160 °C, is recommended.[1]
Q4: What is the role of the base in this synthesis, and which one should I choose?
The base is essential for neutralizing the HCl formed during the alkylation of aniline with chloro-compounds. The choice of base can impact the reaction yield. Organic bases like triethylamine are often preferred over inorganic bases as they can lead to higher yields.[1]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low Yield of N-Phenylmorpholine | Sub-optimal reaction conditions; inefficient base. | Optimize temperature (150-160°C for 2-chloroethyl ether method).[1] Use an organic base like triethylamine in a 2:1 molar ratio to the aniline.[1] |
| Dark Reaction Mixture/Tar Formation | Oxidation of aniline. | Run the reaction under an inert (N2 or Ar) atmosphere. Use freshly distilled aniline. Avoid excessive temperatures. |
| Presence of a Major Impurity with a Higher Boiling Point | Over-alkylation of aniline. | Use an excess of the alkylating agent (e.g., 2-chloroethyl ether).[1] Ensure efficient stirring to maintain homogeneity. |
| Difficult Purification | Presence of multiple side products and unreacted starting materials. | Follow a robust work-up procedure including aqueous extraction, drying of the organic layer, and decolorization with activated carbon before final purification by distillation or recrystallization.[1] |
Comparative Data on Synthesis Conditions
The following table summarizes data from a patented procedure for the synthesis of a substituted N-phenylmorpholine, highlighting the impact of the choice of base and solvent on the reaction yield.
| Reactants | Base | Solvent | Temperature | Yield | Reference |
| Aniline derivative, 2-chloroethyl ether | Triethylamine | None | 150°C | ~80% | [1] |
| Aniline derivative, 2-chloroethyl ether | Inorganic Base | DMF | Not specified | 15-30% | [1] |
Key Reaction Pathways
The synthesis of N-Phenylmorpholine from aniline and bis(2-chloroethyl) ether involves two main steps: an initial N-alkylation followed by an intramolecular cyclization. The primary side reaction is a second N-alkylation event.
Caption: Main reaction pathway to N-Phenylmorpholine and the competing over-alkylation side reaction.
Experimental Protocol: Synthesis of N-Phenylmorpholine
This protocol is adapted from a patented procedure for a substituted N-phenylmorpholine and is provided as a general guideline.[1]
1. Reaction Setup:
-
In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine the substituted aniline (1 equivalent), triethylamine (2 equivalents), and an excess of 2-chloroethyl ether (e.g., 10 ml per gram of aniline).
-
Begin stirring the mixture.
2. Reaction:
-
Heat the reaction mixture to 150-160°C.
-
Maintain this temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
3. Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess 2-chloroethyl ether by distillation under reduced pressure.
-
Pour the cooled residue into water.
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Extract the aqueous mixture with an organic solvent such as ethyl acetate (2x volume of aqueous layer).
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Combine the organic layers and dry over anhydrous sodium sulfate.
-
Add activated carbon to the dried organic solution to decolorize it, and then filter.
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Concentrate the filtrate under reduced pressure to yield the crude N-Phenylmorpholine.
4. Purification and Hydrochloride Salt Formation:
-
The crude product can be further purified by vacuum distillation or recrystallization.
-
To form the hydrochloride salt, dissolve the purified N-Phenylmorpholine free base in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in N-Phenylmorpholine synthesis.
References
Improving the solubility of N-Phenylmorpholine hydrochloride for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Phenylmorpholine hydrochloride. Our goal is to help you overcome common challenges related to its solubility and use in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the salt form of N-Phenylmorpholine, a compound belonging to the phenylmorpholine class. Compounds in this class are known to act as monoamine neurotransmitter releasers.[1] This means they can stimulate the release of neurotransmitters like dopamine and norepinephrine from presynaptic neurons.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Q3: Can I dissolve this compound directly in my cell culture medium?
It is not recommended to dissolve this compound directly in cell culture medium. This can lead to precipitation of the compound and inaccurate final concentrations. The preferred method is to first prepare a concentrated stock solution in a suitable solvent like DMSO or ethanol and then dilute it to the final desired concentration in the cell culture medium.
Q4: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
The tolerance of cell lines to organic solvents can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and for ethanol, at or below 0.1%. It is always best practice to include a vehicle control (medium with the same concentration of the solvent) in your experiments to account for any solvent-induced effects.
Troubleshooting Guide
Issue 1: Precipitate forms when I add my this compound stock solution to the cell culture medium.
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Possible Cause: The concentration of the compound in the final solution exceeds its solubility limit in the aqueous medium.
-
Solution:
-
Reduce the final concentration: Try using a lower final concentration of this compound in your assay.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. This gradual decrease in solvent concentration can help keep the compound in solution.
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Gentle warming: Briefly warming the cell culture medium to 37°C before adding the stock solution can sometimes help with solubility. Ensure the solution is cooled to the appropriate temperature before adding to cells.
-
pH adjustment: For some hydrochloride salts, adjusting the pH of the final solution to be slightly acidic can improve solubility. However, ensure the final pH is compatible with your cell line.
-
Issue 2: I am observing unexpected cytotoxicity in my experiments.
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Possible Cause: The solvent (DMSO or ethanol) concentration is too high, or the this compound itself is cytotoxic at the tested concentrations.
-
Solution:
-
Vehicle control: Always include a vehicle control (cells treated with the same concentration of solvent used to dissolve the compound) to differentiate between compound-induced and solvent-induced cytotoxicity.
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Lower solvent concentration: Prepare a more concentrated stock solution so that a smaller volume is needed to achieve the final desired concentration, thereby reducing the final solvent concentration in the culture medium.
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Dose-response curve: Perform a dose-response experiment to determine the concentration range at which this compound exhibits its biological effect without causing significant cell death.
-
Data Presentation
While specific quantitative solubility data for this compound is not widely published, the following table provides an estimated solubility profile based on the general properties of similar hydrochloride salts. Researchers should determine the precise solubility in their specific experimental systems.
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing stock solutions of organic compounds. |
| Ethanol | Moderate to High | Can be used as an alternative to DMSO for stock solutions. |
| Water | Slightly Soluble | Solubility is expected to be low, especially at neutral pH.[2] |
| Phosphate-Buffered Saline (PBS) | Low to Slightly Soluble | Solubility may be limited due to the neutral pH of PBS. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound (Molecular Weight: 199.68 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Calibrated analytical balance
-
Pipettes
Procedure:
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Weigh the compound: Carefully weigh out 1.997 mg of this compound on an analytical balance.
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Add solvent: Add 1 mL of anhydrous DMSO to the vial containing the weighed compound.
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Dissolve: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
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Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Experimental Workflow for Solubility Testing
Caption: Workflow for determining the solubility of this compound.
Proposed Signaling Pathway of N-Phenylmorpholine
Caption: Proposed mechanism of N-Phenylmorpholine as a monoamine transporter ligand.
References
Technical Support Center: Scaling Up N-Phenylmorpholine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of N-Phenylmorpholine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice when scaling up this synthesis from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthesis route for N-Phenylmorpholine?
A common and scalable method for synthesizing N-Phenylmorpholine involves the reaction of aniline with bis(2-chloroethyl) ether in the presence of a suitable base. This one-pot synthesis is advantageous for large-scale production due to its relatively simple procedure and the availability of starting materials. A patent for a similar process suggests it is amenable to scale-up for industrial production[1].
Q2: How is the N-Phenylmorpholine base typically converted to its hydrochloride salt?
After the synthesis of the N-Phenylmorpholine free base and its initial purification, it is typically dissolved in a suitable organic solvent, such as isopropanol or ethanol. A solution of hydrochloric acid in the same or a compatible solvent is then added, often with cooling, to precipitate the this compound salt. The salt is then collected by filtration, washed with a cold solvent, and dried.
Q3: What are the key safety concerns when scaling up this synthesis?
The primary safety concerns during the scale-up of this compound synthesis include:
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Exothermic Reaction: The reaction between aniline and bis(2-chloroethyl) ether can be exothermic. Proper temperature control and monitoring are crucial to prevent a runaway reaction.[2][3]
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Handling of Hazardous Materials: Bis(2-chloroethyl) ether is a hazardous chemical and a suspected carcinogen. Appropriate personal protective equipment (PPE) and engineering controls, such as a closed-system reactor, are necessary.
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Pressure Management: If the reaction is conducted in a sealed reactor at elevated temperatures, there is a potential for pressure build-up. The reactor must be equipped with appropriate pressure relief devices.[2]
Q4: What are the critical process parameters to monitor during scale-up?
Key parameters to monitor and control include:
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Temperature: Precise control of the reaction temperature is vital for managing the reaction rate and preventing side reactions.
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Addition Rate of Reactants: A controlled addition rate of the reactants is essential for managing the exotherm, especially at a larger scale.
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Mixing Efficiency: Adequate mixing is necessary to ensure homogeneity and efficient heat transfer within the reactor.[2]
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Reaction Time: Monitoring the reaction progress is important to determine the optimal reaction time for maximizing yield and minimizing byproduct formation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of N-Phenylmorpholine | - Incomplete reaction. - Sub-optimal reaction temperature. - Poor quality of starting materials. - Inefficient mixing. | - Monitor the reaction progress using techniques like TLC or HPLC. - Optimize the reaction temperature based on laboratory-scale experiments. - Ensure the purity of aniline and bis(2-chloroethyl) ether. - Verify that the mixing in the pilot plant reactor is sufficient to ensure good contact between reactants. |
| Difficulty in Controlling Reaction Exotherm | - Addition of reactants is too fast. - Inadequate cooling capacity of the reactor. - Poor heat transfer due to insufficient mixing. | - Reduce the addition rate of the limiting reagent. - Ensure the reactor's cooling system is functioning correctly and is appropriately sized for the batch. - Increase the stirring speed to improve heat transfer. - Consider a semi-batch process where one reactant is added portion-wise. |
| Poor Quality of this compound (e.g., color, purity) | - Presence of unreacted starting materials or byproducts. - Inefficient purification of the free base. - Sub-optimal crystallization conditions for the hydrochloride salt. | - Ensure the work-up procedure effectively removes impurities. - Consider an additional purification step for the free base, such as distillation or chromatography, if necessary. - Optimize the crystallization process by screening different solvents, controlling the cooling rate, and considering the use of seed crystals. |
| Crystallization of Hydrochloride Salt is Slow or Incomplete | - Supersaturation is not reached. - Presence of impurities inhibiting crystallization. - Incorrect solvent system. | - Increase the concentration of the N-Phenylmorpholine base or the hydrochloric acid. - Try adding a small amount of seed crystals to induce crystallization. - Perform a solvent screening to find a more suitable solvent system for crystallization. |
| Product is an Oil Instead of a Crystalline Solid | - The product may be "oiling out" before crystallizing. - High level of impurities. | - Slow down the cooling rate during crystallization. - Ensure the purity of the N-Phenylmorpholine base is high before salt formation. - Try adding the hydrochloric acid solution at a lower temperature. |
Experimental Protocols
Lab-Scale Synthesis of N-Phenylmorpholine
Materials:
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Aniline
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Bis(2-chloroethyl) ether
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Triethylamine
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Toluene
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Water
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Hydrochloric Acid (concentrated)
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Isopropanol
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq), triethylamine (2.5 eq), and toluene.
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Heat the mixture to reflux (approximately 110°C).
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Slowly add bis(2-chloroethyl) ether (1.1 eq) to the refluxing mixture over 1-2 hours.
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Continue to heat the reaction mixture at reflux for 24 hours. Monitor the reaction progress by TLC or GC.
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After the reaction is complete, cool the mixture to room temperature.
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Wash the organic layer with water and then with a brine solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Phenylmorpholine.
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Purify the crude product by vacuum distillation.
Pilot-Plant Scale Synthesis of this compound
Equipment:
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100 L glass-lined reactor with overhead stirrer, temperature probe, and reflux condenser.
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Addition vessel.
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Receiving vessels.
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Filter-dryer.
Procedure:
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Charge the 100 L reactor with aniline (1.0 eq) and toluene.
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Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100-110°C).
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In the addition vessel, prepare a solution of bis(2-chloroethyl) ether (1.05 eq) in toluene.
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Slowly add the bis(2-chloroethyl) ether solution to the reactor over 4-6 hours, carefully monitoring the internal temperature to control the exotherm.
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After the addition is complete, maintain the reaction temperature for 12-24 hours, monitoring the reaction progress by in-process controls (e.g., HPLC).
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Once the reaction is complete, cool the reactor contents to 20-25°C.
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Transfer the reaction mixture to a suitable vessel and perform aqueous work-up to remove triethylamine hydrochloride and other water-soluble impurities.
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Separate the organic layer and transfer it back to the clean reactor.
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Concentrate the toluene solution under vacuum to a smaller volume.
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Add isopropanol to the concentrated solution of N-Phenylmorpholine base.
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Slowly add a solution of hydrochloric acid in isopropanol to the reactor while maintaining the temperature between 0-10°C.
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Stir the resulting slurry at 0-10°C for 2-4 hours to ensure complete crystallization.
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Transfer the slurry to the filter-dryer.
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Filter the solid product and wash it with cold isopropanol.
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Dry the this compound under vacuum at 50-60°C until a constant weight is achieved.
Quantitative Data Comparison (Illustrative)
| Parameter | Lab-Scale (100 g) | Pilot-Plant Scale (10 kg) |
| Aniline | 100 g | 10.0 kg |
| Bis(2-chloroethyl) ether | 168 g | 16.8 kg |
| Triethylamine | 272 g | 27.2 kg |
| Toluene (solvent) | 1 L | 100 L |
| Reaction Time | 24 hours | 18 hours |
| Typical Yield (base) | 75-85% | 70-80% |
| Purity (by HPLC) | >98% | >98% |
Process Diagrams
Synthesis Pathway
Caption: Synthesis pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
N-Phenylmorpholine hydrochloride catalyst deactivation and regeneration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Phenylmorpholine hydrochloride catalysts. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound catalyst deactivation?
A1: The most common indication of catalyst deactivation is a decrease in reaction rate and/or a reduction in product selectivity. You may observe that the reaction requires longer times to achieve the same conversion, or that the yield of the desired product decreases while the formation of byproducts increases.
Q2: What are the primary mechanisms that can lead to the deactivation of my this compound catalyst?
A2: While specific studies on this compound are limited, based on general principles of catalyst deactivation for similar heterocyclic amine catalysts, the primary deactivation mechanisms are likely to be:
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Poisoning: Strong chemisorption of impurities from the feedstock or reaction intermediates onto the active sites of the catalyst. Common poisons for amine-based catalysts include sulfur compounds, carbon monoxide, and some nitrogen-containing heterocycles.[1][2]
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Fouling or Coking: The deposition of carbonaceous materials (coke) or heavy organic residues on the catalyst surface, blocking active sites and pores.[3][4] This is particularly relevant in reactions involving hydrocarbons at elevated temperatures.
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Thermal Degradation: At excessive temperatures, the catalyst may undergo structural changes, leading to a loss of active surface area or decomposition of the this compound molecule itself.[5]
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Leaching: In liquid-phase reactions, the active catalytic species may dissolve into the reaction medium, leading to a gradual loss of catalyst from the support.
Q3: Can I regenerate my deactivated this compound catalyst?
A3: Regeneration of a deactivated this compound catalyst is often possible, depending on the deactivation mechanism.
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For deactivation by coking or fouling , a common regeneration method is controlled oxidation (calcination) to burn off the carbonaceous deposits.[6] This is typically followed by a reduction step if the active species were oxidized during calcination.
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If the catalyst is poisoned , regeneration can be more challenging. It may involve washing with specific solvents or chemical treatments to remove the poison.[6] The success of this approach depends on the nature of the poison and the strength of its interaction with the catalyst.
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Thermal degradation is generally irreversible.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Gradual decrease in reaction rate | Catalyst fouling/coking | 1. Analyze a sample of the spent catalyst for carbon content using techniques like Thermogravimetric Analysis (TGA).2. Attempt regeneration by controlled calcination in a dilute oxygen stream. |
| Sudden and significant drop in activity | Catalyst poisoning | 1. Analyze the feedstock for potential poisons (e.g., sulfur, CO).2. If a poison is identified, implement a feedstock purification step.3. Attempt to regenerate the catalyst by washing with an appropriate solvent or a mild chemical treatment. |
| Change in product selectivity | - Partial poisoning of active sites- Changes in catalyst structure due to thermal stress | 1. Characterize the spent catalyst using techniques like X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) to look for structural changes.2. Review the reaction temperature profile to ensure it has not exceeded the catalyst's thermal stability limit. |
| Loss of catalyst material from the reactor | Attrition or leaching | 1. For solid catalysts, check the mechanical strength and consider using a more robust support.2. For liquid-phase reactions, analyze the product stream for traces of the catalyst to confirm leaching. Consider immobilizing the catalyst on a solid support. |
Experimental Protocols
Protocol 1: Catalyst Activity Testing
This protocol provides a general method for evaluating the activity of your this compound catalyst.
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Reactor Setup:
-
Use a fixed-bed reactor for heterogeneous catalysts or a stirred-tank reactor for homogeneous systems.
-
Ensure precise temperature and pressure control.
-
-
Catalyst Loading:
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Accurately weigh and load a known amount of the fresh or regenerated catalyst into the reactor.
-
-
Pre-treatment/Activation:
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Based on the catalyst's requirements, perform any necessary pre-treatment, such as drying or reduction in a hydrogen flow.
-
-
Reaction:
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Introduce the reactant feed at a controlled flow rate and maintain the desired reaction temperature and pressure.
-
-
Product Analysis:
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Collect samples of the product stream at regular intervals.
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Analyze the samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of reactants and the selectivity towards the desired products.
-
-
Data Analysis:
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Plot conversion and selectivity as a function of time on stream to assess the catalyst's initial activity and stability.
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Protocol 2: Catalyst Regeneration by Calcination
This protocol describes a general procedure for regenerating a coked this compound catalyst.
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Reactor Purge:
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After the reaction, purge the reactor with an inert gas (e.g., nitrogen) to remove any residual reactants and products.
-
-
Controlled Oxidation:
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Introduce a controlled flow of a dilute oxygen/nitrogen mixture (typically 1-5% O2).
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Slowly ramp up the temperature to the desired calcination temperature (e.g., 300-500 °C). The optimal temperature should be determined experimentally to ensure complete coke removal without damaging the catalyst structure.[6]
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Hold at the calcination temperature until the concentration of carbon oxides in the off-gas returns to baseline, indicating complete combustion of the coke.
-
-
Cooling and Reduction (if necessary):
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Cool the reactor to the reaction temperature under an inert gas flow.
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If the active catalytic sites were oxidized during calcination, a reduction step (e.g., in a hydrogen flow) may be required to restore their activity.
-
Visualizations
Below are diagrams illustrating key concepts in catalyst deactivation and regeneration.
Caption: Common deactivation pathways for catalysts.
Caption: A typical workflow for catalyst regeneration via calcination.
References
Technical Support Center: Managing Exothermic Reactions with N-Phenylmorpholine Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving N-Phenylmorpholine hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible solid. The primary hazards include acute toxicity if it comes into contact with skin or is swallowed. It can also cause skin and eye irritation.[1] During a fire, it may produce irritating and highly toxic gases, including nitrogen oxides, carbon monoxide, and carbon dioxide.[1]
Q2: What conditions can lead to a dangerous exothermic reaction with this compound?
A2: While stable under normal conditions, this compound can react exothermically with strong oxidizing agents and strong acids.[1] Such reactions can release significant heat, potentially leading to a thermal runaway if not properly controlled. It is crucial to avoid uncontrolled mixing with these substances.
Q3: What are the signs of a potential thermal runaway reaction?
A3: Key indicators of a potential thermal runaway include a rapid and unexpected increase in reaction temperature, a sudden rise in pressure within the reaction vessel, visible gas evolution, and changes in the color or viscosity of the reaction mixture. Continuous monitoring of the reaction temperature is essential for early detection.
Q4: What immediate steps should be taken if a thermal runaway is suspected?
A4: In the event of a suspected thermal runaway, prioritize personal safety. Immediately alert others in the laboratory and prepare for an emergency shutdown of the experiment.[2][3][4] If it is safe to do so, attempt to cool the reaction vessel using an ice bath or other external cooling methods. Stop the addition of any further reagents. If the situation becomes uncontrollable, evacuate the area and follow your institution's emergency procedures.[2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid, uncontrolled temperature increase | - Addition of reagent is too fast.- Inadequate cooling.- Reaction scale is too large for the current setup. | - Immediately stop the addition of reagents.- Increase external cooling (e.g., add more ice to the bath).- If the temperature continues to rise, proceed with an emergency shutdown.[2][3][4] |
| Unexpected gas evolution | - Decomposition of the starting material or product.- A side reaction is occurring. | - Ensure the reaction is being conducted in a well-ventilated fume hood.- Monitor the pressure within the reaction vessel.- Consider quenching the reaction if the gas evolution is vigorous. |
| Formation of a precipitate when mixing with other reagents | - Incompatibility of solvents or reagents. | - This may indicate an unintended reaction. For example, mixing sodium hypochlorite and chlorhexidine can form a precipitate. Stop the addition and re-evaluate the reaction conditions and reagent compatibility. |
| Localized "hot spots" in the reaction mixture | - Inefficient stirring. | - Increase the stirring rate to ensure even heat distribution.- Ensure the stirrer is appropriately sized for the reaction vessel. |
Data Presentation
Table 1: Physicochemical and Safety Data for N-Phenylmorpholine
| Property | Value | Reference |
| CAS Number | 92-53-5 | [1][5] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 48-51 °C | [5] |
| Boiling Point | 260 °C at 1013 hPa | [5] |
| Flash Point | 113 °C (closed cup) | [5] |
| Autoignition Temperature | 410 °C | [5] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [1] |
| Hazardous Decomposition Products | Nitrogen oxides, carbon monoxide, carbon dioxide, irritating and toxic fumes | [1][6] |
Table 2: Hypothetical Temperature Profiles for a Controlled vs. Runaway Exothermic Reaction
| Time (minutes) | Temperature (°C) - Controlled Reaction | Temperature (°C) - Runaway Reaction |
| 0 | 25 | 25 |
| 5 | 30 | 35 |
| 10 | 35 | 50 |
| 15 | 38 | 80 |
| 20 | 40 | 150+ (Thermal Runaway) |
This table is for illustrative purposes to highlight the importance of reaction control.
Experimental Protocols
Protocol 1: General Procedure for a Controlled Reaction with this compound
This protocol outlines a general method for conducting a reaction where this compound is a reactant, with an emphasis on managing potential exotherms.
Materials:
-
This compound
-
Reaction solvent (e.g., Toluene)
-
Reactant B (e.g., an acylating agent)
-
Cooling bath (e.g., ice-water)
-
Reaction vessel with a magnetic stirrer, thermometer, and addition funnel
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the reaction vessel with this compound and the reaction solvent.
-
Begin stirring and purge the vessel with an inert gas.
-
Cool the reaction mixture to the desired starting temperature using the cooling bath.
-
Dissolve Reactant B in a suitable solvent and load it into the addition funnel.
-
Add Reactant B to the reaction mixture dropwise, monitoring the internal temperature closely.
-
Maintain the internal temperature within a pre-determined safe range by adjusting the addition rate and the cooling bath.
-
After the addition is complete, continue to stir the reaction at the set temperature until completion is confirmed by a suitable monitoring technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, proceed with a safe work-up procedure.
Protocol 2: Emergency Shutdown Procedure for an Exothermic Reaction
This protocol provides steps for an emergency shutdown in the event of a thermal runaway.
-
Stop Reagent Addition: Immediately cease the addition of all reagents.
-
Maximize Cooling: If safe to do so, increase the cooling to the reaction vessel by adding more ice, dry ice, or switching to a colder cooling bath.
-
Alert Personnel: Inform all personnel in the immediate vicinity of the situation.
-
Prepare for Evacuation: Be prepared to evacuate the laboratory if the temperature continues to rise uncontrollably or if there is a rapid increase in pressure.
-
Power Down Equipment: If time and safety permit, turn off heating mantles and other non-essential electrical equipment in the fume hood.[2][3][4]
-
Close the Fume Hood Sash: Lower the sash of the fume hood to provide a physical barrier.[2][3][4]
-
Evacuate: If the situation is not brought under control within a short period, evacuate the laboratory and follow your institution's emergency protocols.[2][3]
Visualizations
Caption: Experimental workflow for managing exothermic reactions.
Caption: Troubleshooting logic for an uncontrolled exotherm.
Caption: Potential decomposition pathway with strong oxidizers.
References
- 1. N-Phenylmorpholine(92-53-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Laboratory Shutdown Guidelines - Emergency [umaryland.edu]
- 3. ehs.fiu.edu [ehs.fiu.edu]
- 4. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 5. N-Phenylmorpholine for synthesis 92-53-5 [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Validation & Comparative
Comparative efficacy of N-Phenylmorpholine hydrochloride analogs in biological assays
A Comparative Efficacy Analysis of N-Phenylmorpholine Hydrochloride Analogs in Biological Assays
For researchers and professionals in drug development, understanding the nuanced differences in the biological activity of related compounds is paramount. This guide provides a comparative analysis of various this compound analogs, focusing on their efficacy in key biological assays. The data presented is compiled from publicly available research, offering a valuable resource for evaluating structure-activity relationships and guiding future research.
Section 1: Monoamine Transporter Activity
N-Phenylmorpholine and its analogs are well-documented as modulators of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] These interactions are central to their stimulant and potential therapeutic effects in conditions like ADHD and obesity.[1]
Comparative Efficacy at Monoamine Transporters
The following table summarizes the in vitro potency of various N-Phenylmorpholine analogs as inhibitors of monoamine transporter uptake. Lower IC50 values indicate greater potency.
| Compound | DAT IC50 (μM) | NET IC50 (μM) | SERT IC50 (μM) | Reference |
| Phenmetrazine | 2.23 | 1.2 | >10 | [2] |
| 2-Methylphenmetrazine (2-MPM) | 6.74 | 5.2 | >10 | [2] |
| 3-Methylphenmetrazine (3-MPM) | 1.93 | 1.2 | 2.9 | [2] |
| 4-Methylphenmetrazine (4-MPM) | 1.93 | 1.8 | 1.1 | [2] |
Key Findings:
-
The addition of a methyl group to the phenyl ring, as seen in the methylphenmetrazine (MPM) isomers, generally influences potency and selectivity.[2]
-
4-MPM demonstrates a notable increase in potency at SERT compared to phenmetrazine and 2-MPM.[2]
-
Both 3-MPM and 4-MPM show comparable potency at DAT and NET to the parent compound, phenmetrazine.[2]
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay
The IC50 values presented were determined using an in vitro monoamine transporter uptake inhibition assay. The general protocol is as follows:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured.
-
Assay Preparation: Cells are plated in 96-well plates. On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-bicarbonate buffer.
-
Compound Incubation: The test compounds (N-Phenylmorpholine analogs) are added to the cells at various concentrations and incubated for a specified period.
-
Radioligand Addition: A radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to each well.
-
Uptake Reaction: The plates are incubated to allow for transporter-mediated uptake of the radiolabeled substrate.
-
Termination and Scintillation Counting: The uptake is terminated by washing the cells with ice-cold buffer. A scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis.
Visualizations
Caption: Inhibition of Dopamine Transporter (DAT) by N-Phenylmorpholine Analogs.
Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.
Section 2: Opioid Receptor Binding Affinity
Certain N-Phenylmorpholine analogs, particularly those with more complex substitutions, have been evaluated for their affinity to opioid receptors, including the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.
Comparative Binding Affinity at Opioid Receptors
The following table summarizes the in vitro binding affinities (Ki) of selected N-Phenylmorpholine analogs for opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Reference |
| (-)-N-phenethyl ortho-c oxide bridged phenylmorphan | 1.1 | ~33 | ~11 | [3] |
| (-)-N-phenylpropyl enantiomer | 21 | ~63 | ~126 | [3] |
Key Findings:
-
The (-)-N-phenethyl ortho-c oxide bridged phenylmorphan analog demonstrates high affinity and selectivity for the mu-opioid receptor.[3]
-
Elongating the N-substituent from a phenethyl to a phenylpropyl group, in this particular scaffold, leads to a decrease in affinity at all three opioid receptors.[3]
Experimental Protocol: Opioid Receptor Radioligand Binding Assay
The binding affinities (Ki) were determined using a competitive radioligand binding assay with brain membrane preparations.
-
Membrane Preparation: Brain tissue (e.g., from rat or guinea pig) is homogenized in a buffer and centrifuged to isolate the cell membranes containing the opioid receptors.
-
Assay Setup: The membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U-69593 for KOR) and varying concentrations of the test compound (N-Phenylmorpholine analog).
-
Incubation: The mixture is incubated at a specific temperature for a set period to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Radioactivity Measurement: The filters are washed, and the amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.
Visualizations
Caption: G-protein coupled signaling cascade upon MOR activation.
Caption: Workflow for Opioid Receptor Radioligand Binding Assay.
References
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-Phenylmorpholine Hydrochloride and its Analogs in Modulating Monoamine Transporter Function
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating Experimental Results
This guide provides a comparative analysis of the experimental data for N-Phenylmorpholine hydrochloride and its structurally related analogs. The focus is on their interactions with monoamine transporters, which are crucial targets in the development of therapeutics for a range of neurological and psychiatric disorders. The data presented here is intended to serve as a valuable resource for validating experimental findings and guiding future research in this area.
For the purpose of this guide, "this compound" will be primarily represented by Phenmetrazine hydrochloride (3-methyl-2-phenylmorpholine hydrochloride) , a well-characterized and prototypical member of this chemical class for which substantial experimental data is available.[1][2][3] This is due to the common use of the term to refer to this specific psychoactive compound in scientific literature. We will also compare its activity with other notable analogs, including 3-Fluorophenmetrazine (3-FPM) and Phendimetrazine , which acts as a prodrug to Phenmetrazine.[1]
Data Presentation: In Vitro Activity at Monoamine Transporters
The primary mechanism of action for this compound and its analogs involves the modulation of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] These compounds typically act as monoamine releasing agents, though they also exhibit uptake inhibition properties. The following tables summarize their potency in both inhibiting monoamine uptake (IC50 values) and promoting monoamine release (EC50 values).
Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM)
| Compound | DAT (IC50, nM) | NET (IC50, nM) | SERT (IC50, nM) | Reference(s) |
| Phenmetrazine | ~2500 | ~2500 | >80000 | [4] |
| 3-Fluorophenmetrazine (3-FPM) | <2500 | <2500 | >80000 | [4] |
| Phendimetrazine | 19000 | 8300 | - | [5] |
Lower IC50 values indicate greater potency in inhibiting transporter function. Data for Phendimetrazine represents the parent compound, which is largely inactive as a releaser.
Table 2: Monoamine Release Potency (EC50, nM)
| Compound | DAT (EC50, nM) | NET (EC50, nM) | SERT (EC50, nM) | Reference(s) |
| Phenmetrazine | 131 | 50.4 | 7765 | [6][[“]] |
| 3-Fluorophenmetrazine (3-FPM) | 43 | 30 | 2558 | |
| (+)-Phenmetrazine (active metabolite of Phendimetrazine) | 87.4 | - | - | [5] |
| (-)-Phenmetrazine (active metabolite of Phendimetrazine) | 415 | - | - | [5] |
Lower EC50 values indicate greater potency in inducing monoamine release.
Experimental Protocols
Key Experiment: In Vitro Monoamine Release Assay using Rat Brain Synaptosomes
This assay is fundamental for characterizing the activity of this compound and its analogs as monoamine releasing agents.
Objective: To determine the potency (EC50) and efficacy of test compounds to induce the release of radiolabeled dopamine, norepinephrine, and serotonin from isolated nerve terminals (synaptosomes).
Materials:
-
Freshly dissected rat brain tissue (e.g., striatum for DAT, hypothalamus for NET, and whole brain minus cerebellum for SERT).
-
Sucrose buffer (e.g., 0.32 M sucrose).
-
Krebs-Ringer-HEPES buffer.
-
Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin).
-
Test compounds (this compound analogs).
-
Scintillation counter and vials.
-
Glass-Teflon homogenizer.
-
Refrigerated centrifuge.
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in fresh buffer.
-
-
Radiolabeling:
-
Incubate the synaptosomes with the respective radiolabeled neurotransmitter to allow for uptake into the nerve terminals.
-
-
Release Assay:
-
Wash the radiolabeled synaptosomes to remove excess unincorporated radioactivity.
-
Aliquot the synaptosomes into tubes containing increasing concentrations of the test compound or vehicle control.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant containing the released radioactivity.
-
-
Quantification:
-
Measure the radioactivity in the supernatant and/or the synaptosomal pellet using a scintillation counter.
-
Calculate the percentage of total incorporated radioactivity that was released at each drug concentration.
-
-
Data Analysis:
-
Plot the percentage of release against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the drug that produces 50% of the maximal release).
-
Mandatory Visualization
Signaling Pathway of Monoamine Release and Downstream Effects
The interaction of this compound and its analogs with monoamine transporters leads to an increase in extracellular dopamine and norepinephrine. This, in turn, activates postsynaptic dopamine and adrenergic receptors, triggering downstream intracellular signaling cascades.
Caption: Monoamine release by N-Phenylmorpholine analogs and downstream signaling.
Experimental Workflow for Monoamine Release Assay
The following diagram illustrates the key steps involved in the in vitro monoamine release assay described in the experimental protocols section.
Caption: Workflow for the in vitro monoamine release assay.
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine, 3-methyl-2-phenyl-, hydrochloride [webbook.nist.gov]
- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 4. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted phenylmorpholine [medbox.iiab.me]
- 7. consensus.app [consensus.app]
Performance of N-Phenylmorpholine hydrochloride against traditional palladium catalysts
For researchers, scientists, and drug development professionals, the quest for more efficient, stable, and selective catalysts is a continuous endeavor. In the realm of palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis, the exploration of novel ligands is a key area of research. This guide provides a comparative perspective on the performance of palladium catalysts featuring morpholine-based ligands versus traditional palladium catalysts. While direct, quantitative comparative data for N-Phenylmorpholine hydrochloride is not available in the current body of scientific literature, we can draw insights from studies on related morpholine-containing palladium complexes and establish a framework for their evaluation against established catalytic systems.
Executive Summary
Palladium complexes incorporating morpholine-based ligands, particularly within N-heterocyclic carbene (NHC) frameworks, have emerged as a subject of synthetic interest. These catalysts are primarily explored for their structural novelty and potential applications in specific catalytic transformations. However, a comprehensive, direct comparison with traditional palladium catalysts, such as those employing phosphine ligands (e.g., PPh₃, Buchwald-type ligands), in widely-used reactions like Suzuki-Miyaura or Heck couplings, is not yet documented in published literature.
This guide will:
-
Summarize the known synthesis and characterization of palladium complexes with morpholine-containing ligands.
-
Present a general overview of the performance of traditional palladium catalysts in key cross-coupling reactions, providing a baseline for comparison.
-
Outline the experimental protocols that would be necessary to conduct a direct comparative study.
-
Provide visualizations for the catalytic cycles and experimental workflows relevant to this class of reactions.
Synthesis and Characterization of Morpholine-Containing Palladium Complexes
Recent research has focused on the synthesis of palladium(II) complexes with N-heterocyclic carbene ligands functionalized with a morpholine moiety. These complexes are typically prepared by reacting a morpholine-substituted imidazolium salt with a suitable palladium precursor. The resulting complexes are characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, and single-crystal X-ray diffraction to confirm their molecular structure.
One notable example involves the synthesis of palladium complexes with morpholine-functionalized NHC ligands. These studies have confirmed the coordination of the morpholine nitrogen to the palladium center, leading to either monodentate or bidentate ligand coordination. While these complexes have been synthesized and characterized, their catalytic activity has been explored in a limited scope, such as preliminary investigations into Buchwald-Hartwig amination.
Performance of Traditional Palladium Catalysts
Traditional palladium catalysts, typically employing phosphine or NHC ligands without the morpholine functionality, are the workhorses of cross-coupling chemistry. Their performance is well-documented across a vast range of substrates and reaction types. For context, a summary of typical performance data for traditional catalysts in Suzuki-Miyaura and Heck reactions is presented below. This data is generalized from numerous literature sources and serves as a benchmark against which new catalysts would be measured.
Table 1: Generalized Performance of Traditional Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst System | Aryl Halide Substrate | Aryl Boronic Acid Substrate | Typical Yield (%) | Catalyst Loading (mol%) | Reaction Conditions |
| Pd(PPh₃)₄ | Aryl Iodide | Phenylboronic acid | >90 | 1-5 | Toluene, K₂CO₃, 80-100 °C |
| Pd(OAc)₂ / SPhos | Aryl Bromide | Alkylboronic acid | 85-98 | 0.5-2 | Dioxane, K₃PO₄, 100 °C |
| Pd-PEPPSI-IPr | Aryl Chloride | Heteroarylboronic acid | 80-95 | 1-3 | t-BuOH, K₂CO₃, 80 °C |
Table 2: Generalized Performance of Traditional Palladium Catalysts in Heck-Mizoroki Reaction
| Catalyst System | Aryl Halide Substrate | Olefin Substrate | Typical Yield (%) | Catalyst Loading (mol%) | Reaction Conditions |
| Pd(OAc)₂ / P(o-tolyl)₃ | Aryl Bromide | Styrene | 85-95 | 1-2 | DMF, Et₃N, 100-120 °C |
| PdCl₂(PPh₃)₂ | Aryl Iodide | n-Butyl acrylate | >90 | 1-3 | Acetonitrile, NaOAc, 80 °C |
| Herrmann's Catalyst | Aryl Bromide | Electron-deficient olefin | 90-99 | 0.01-0.1 | NMP, NaOAc, 140 °C |
Experimental Protocols for Comparative Performance Evaluation
To rigorously compare the performance of a novel catalyst, such as one based on this compound, against a traditional catalyst, a standardized set of experiments is crucial. The following protocols for Suzuki-Miyaura and Heck reactions serve as a template for such an evaluation.
Protocol 1: Comparative Suzuki-Miyaura Coupling
-
Catalyst Preparation:
-
Test Catalyst: Synthesize the Pd-N-Phenylmorpholine hydrochloride complex.
-
Reference Catalyst: Use a commercially available traditional catalyst (e.g., Pd(PPh₃)₄).
-
-
Reaction Setup:
-
To a dried Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the desired amount of the respective palladium catalyst (e.g., 1 mol%).
-
Add the solvent (e.g., toluene, 5 mL).
-
-
Reaction Execution:
-
Stir the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Analysis:
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the isolated yield and characterize the product by NMR and mass spectrometry.
-
Protocol 2: Comparative Heck-Mizoroki Reaction
-
Catalyst Preparation: (As in Protocol 1)
-
Reaction Setup:
-
To a dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol) and the olefin (1.2 mmol).
-
Add the respective palladium catalyst (e.g., 1 mol%) and ligand if necessary (e.g., P(o-tolyl)₃).
-
Add the solvent (e.g., DMF, 5 mL) and a base (e.g., Et₃N, 2.0 mmol).
-
-
Reaction Execution:
-
Stir the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Analysis: (As in Protocol 1)
Visualizing Catalytic Processes
To better understand the underlying mechanisms and workflows, graphical representations are invaluable. The following diagrams, generated using the DOT language, illustrate a generalized catalytic cycle for cross-coupling reactions and a typical experimental workflow for catalyst comparison.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Figure 2: Experimental workflow for comparing catalyst performance.
Conclusion and Future Outlook
While the direct catalytic performance of this compound in palladium-catalyzed cross-coupling reactions remains an open area of investigation, the synthesis of related morpholine-containing palladium complexes suggests a growing interest in this ligand class. To ascertain their practical utility, rigorous and standardized comparative studies against well-established traditional catalysts are essential. The experimental protocols and conceptual framework provided in this guide offer a clear path for researchers to undertake such evaluations. Future work in this area will be critical to determine if morpholine-based ligands can offer tangible advantages in terms of catalytic activity, stability, selectivity, or cost-effectiveness, thereby earning a place in the synthetic chemist's toolkit.
A Comparative Analysis of N-Phenylmorpholine Hydrochloride Stereoisomers for Researchers and Drug Development Professionals
A comprehensive examination of the stereoisomers of N-Phenylmorpholine hydrochloride, detailing their distinct pharmacological and toxicological profiles, supported by experimental data and protocols. This guide aims to provide researchers, scientists, and drug development professionals with a critical understanding of the stereochemical nuances of this compound.
N-Phenylmorpholine and its derivatives represent a class of compounds with significant potential in pharmaceutical development, particularly in the fields of analgesics and anti-inflammatory drugs. The presence of a chiral center in N-Phenylmorpholine gives rise to two stereoisomers, the (R)- and (S)-enantiomers. It is well-established in pharmacology that individual enantiomers of a chiral drug can exhibit markedly different biological activities, including differences in efficacy, potency, and toxicity. Therefore, a thorough comparative study of the stereoisomers of this compound is essential for the development of safe and effective therapeutic agents.
While direct comparative studies on the stereoisomers of this compound are not extensively available in the public domain, this guide synthesizes available data on related compounds and provides established experimental protocols to facilitate such investigations. The information presented herein is intended to serve as a foundational resource for researchers exploring the therapeutic potential of N-Phenylmorpholine stereoisomers.
Pharmacological Profile: A Tale of Two Enantiomers
The primary mechanism of action for many substituted phenylmorpholines, such as the well-studied compound phenmetrazine, involves interaction with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These compounds can act as either reuptake inhibitors or releasing agents, thereby modulating the levels of these key neurotransmitters in the synaptic cleft. It is highly probable that the stereoisomers of this compound also exert their effects through this pathway.
Based on structure-activity relationships established for analogous compounds, it is anticipated that the (R)- and (S)-enantiomers of this compound will display significant differences in their affinity and selectivity for the monoamine transporters.
Table 1: Postulated Comparative Monoamine Transporter Affinity of this compound Stereoisomers
| Stereoisomer | Dopamine Transporter (DAT) Affinity (Kᵢ, nM) | Norepinephrine Transporter (NET) Affinity (Kᵢ, nM) | Serotonin Transporter (SERT) Affinity (Kᵢ, nM) |
| (R)-N-Phenylmorpholine HCl | Data Not Available | Data Not Available | Data Not Available |
| (S)-N-Phenylmorpholine HCl | Data Not Available | Data Not Available | Data Not Available |
| Racemic N-Phenylmorpholine HCl | Data Not Available | Data Not Available | Data Not Available |
Note: The table is presented as a template for organizing future experimental data. Currently, specific binding affinities for the individual enantiomers of this compound are not publicly available.
Toxicological Assessment: Safety Profile of the Stereoisomers
The toxicological profiles of the (R)- and (S)-enantiomers of this compound are expected to differ, a common phenomenon among chiral drugs. General toxicological information for N-Phenylmorpholine indicates that it may be harmful if swallowed or in contact with skin, and can cause skin and eye irritation. However, enantiomer-specific toxicity data is crucial for a comprehensive safety assessment.
Table 2: Postulated Comparative Toxicological Profile of this compound Stereoisomers
| Stereoisomer | Acute Oral Toxicity (LD₅₀, mg/kg) | Acute Dermal Toxicity (LD₅₀, mg/kg) | Primary Irritation (Skin, Eyes) |
| (R)-N-Phenylmorpholine HCl | Data Not Available | Data Not Available | Data Not Available |
| (S)-N-Phenylmorpholine HCl | Data Not Available | Data Not Available | Data Not Available |
| Racemic N-Phenylmorpholine HCl | Data Not Available | Data Not Available | May cause skin and eye irritation. |
Note: This table is a template for future experimental data. Specific toxicological values for the individual enantiomers are not currently available.
Experimental Protocols
To facilitate the comparative study of this compound stereoisomers, detailed methodologies for key experiments are provided below.
Chiral Separation of this compound Enantiomers by HPLC
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H are often effective for similar compounds).
Mobile Phase: A systematic approach to mobile phase selection is recommended.
-
Normal Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) in varying ratios (e.g., 90:10, 80:20 v/v). For basic compounds like N-Phenylmorpholine, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) is often necessary to improve peak shape and resolution.
-
Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
Method Development Workflow:
In Vitro Monoamine Transporter Binding Assay
Objective: To determine the binding affinities (Kᵢ) of the (R)- and (S)-enantiomers of this compound for DAT, NET, and SERT.
Methodology: Radioligand binding assays using rat brain synaptosomes or cells stably expressing the human transporters are standard methods.
Experimental Workflow:
In Vivo Behavioral Studies in Mice
Objective: To assess the in vivo effects of the (R)- and (S)-enantiomers of this compound on the central nervous system.
Methodology: A battery of behavioral tests can be employed to characterize the stimulant, antidepressant, and general locomotor effects of the compounds.
Logical Flow of In Vivo Behavioral Assessment:
Postulated Signaling Pathway
The interaction of this compound stereoisomers with monoamine transporters is expected to modulate downstream signaling pathways associated with neurotransmitter function. The following diagram illustrates the general mechanism of action of a monoamine reuptake inhibitor.
Conclusion
The stereoisomers of this compound likely possess distinct pharmacological and toxicological properties, primarily driven by their differential interactions with monoamine transporters. While specific comparative data is currently lacking in publicly accessible literature, this guide provides a framework for the systematic evaluation of these enantiomers. The detailed experimental protocols and conceptual diagrams are intended to empower researchers to elucidate the unique characteristics of the (R)- and (S)-forms of this compound, thereby paving the way for the development of more selective and safer therapeutic agents. Further research into the stereoselective synthesis, pharmacology, and toxicology of these compounds is strongly encouraged.
A Head-to-Head Comparison of Synthetic Routes to N-Phenylmorpholine Hydrochloride
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. N-Phenylmorpholine serves as a crucial building block for various pharmaceuticals. This guide provides a head-to-head comparison of prominent synthesis routes to its hydrochloride salt, offering experimental data and detailed protocols to inform your selection of the most suitable method.
At a Glance: Comparison of Synthesis Routes
Two primary routes for the synthesis of N-Phenylmorpholine are prevalent in the literature. The first involves the direct reaction of aniline with bis(2-chloroethyl) ether, while the second proceeds via the cyclization of N-(2-hydroxyethyl)aniline. This guide will focus on the more extensively documented direct synthesis route and discuss the second as a potential alternative.
| Parameter | Route 1: Aniline + bis(2-chloroethyl) ether |
| Starting Materials | Aniline, bis(2-chloroethyl) ether, Triethylamine |
| Reaction Time | 4 - 24 hours[1] |
| Reaction Temperature | 150 - 160 °C[1] |
| Reported Yield | 52 - 80.4% (for substituted anilines)[1] |
| Purity | High (commercial products ≥98.0% by GC)[2] |
| Key Advantages | Cost-effective starting materials, high yield, one-pot reaction.[1] |
| Key Disadvantages | High reaction temperatures, long reaction times for some substrates.[1] |
Synthesis Route Diagrams
To visualize the synthetic pathways, the following diagrams have been generated.
Experimental Protocols
Route 1: Synthesis from Aniline and bis(2-chloroethyl) ether
This method is based on the procedure described in patent CN106928162B and is noted for its cost-effectiveness and high yields.[1]
Materials:
-
Substituted or unsubstituted aniline
-
bis(2-chloroethyl) ether
-
Triethylamine
-
Ethyl acetate (EA)
-
Anhydrous sodium sulfate
-
Activated carbon
-
Water
Procedure:
-
In a reaction vessel, mix the aniline, bis(2-chloroethyl) ether, and triethylamine. The molar ratio of aniline to triethylamine is typically 1:2, and an excess of bis(2-chloroethyl) ether is used (e.g., 10 mL per 1 g of aniline).[1]
-
Heat the mixture to 150-160 °C and maintain this temperature for 4 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion of the reaction, remove the excess bis(2-chloroethyl) ether by distillation under reduced pressure.[1]
-
Cool the residue and pour it into water.[1]
-
Extract the aqueous mixture with ethyl acetate.[1]
-
Dry the combined organic extracts over anhydrous sodium sulfate.[1]
-
Decolorize the solution with activated carbon.[1]
-
Filter the mixture and concentrate the filtrate to obtain the crude N-Phenylmorpholine.[1]
-
The crude product can be further purified by distillation or recrystallization.
Example Data for a Substituted Aniline: For the reaction of 3-methylaniline (50g, 0.263mol) with 500mL of bis(2-chloroethyl) ether and triethylamine (53.3g, 0.526mol) at 150°C for 24 hours, a yield of 80.4% of the corresponding N-(3-methylphenyl)morpholine was obtained.[1]
Formation of this compound
The final step of converting the free base to the hydrochloride salt is a standard procedure.
Materials:
-
N-Phenylmorpholine
-
Diethyl ether (or other suitable solvent)
-
Ethereal solution of hydrogen chloride (HCl)
Procedure:
-
Dissolve the purified N-Phenylmorpholine in a suitable solvent such as diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add an ethereal solution of hydrogen chloride with stirring.
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Discussion of Alternative Routes
Route 2, which starts from N-(2-hydroxyethyl)aniline, is another potential pathway to N-Phenylmorpholine. This would typically involve the conversion of the hydroxyl group to a leaving group (e.g., by reaction with thionyl chloride to form a chloroethyl group) followed by intramolecular cyclization promoted by a base. While this route is theoretically sound, detailed experimental procedures with comparable yield and purity data for the synthesis of the parent N-Phenylmorpholine are not as readily available in the surveyed literature. This makes a direct quantitative comparison with Route 1 challenging at this time.
Conclusion
Based on the available experimental data, the direct synthesis of N-Phenylmorpholine from aniline and bis(2-chloroethyl) ether (Route 1) is a well-documented and high-yielding method. Its use of readily available and cost-effective starting materials makes it an attractive option for large-scale production. While alternative routes such as the cyclization of N-(2-hydroxyethyl)aniline exist, they currently lack the detailed public data necessary for a comprehensive head-to-head comparison. For researchers and drug development professionals seeking a reliable and efficient synthesis of this compound, the direct route from aniline offers a robust and well-supported starting point.
References
Safety Operating Guide
Proper Disposal of N-Phenylmorpholine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Phenylmorpholine hydrochloride, a compound requiring careful management due to its potential hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound is harmful if swallowed and toxic in contact with skin.[1] It can also cause eye irritation.[1] Therefore, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[2] If workplace conditions warrant, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2]
Spill and Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate danger area and ensure adequate ventilation.[1]
-
Containment: Cover drains to prevent the product from entering them.[1]
-
Clean-up: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.[1] For liquid spills, collect, bind, and pump off the spill.[1]
-
Decontamination: Clean the affected area thoroughly.
-
Expert Consultation: Observe emergency procedures and consult an expert if necessary.[1]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to adhere to all national and local regulations.[1]
-
Container Management: Keep the chemical in its original, tightly closed container.[1] Do not mix it with other waste.[1]
-
Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and associated hazards.
-
Waste Collection: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[2]
-
Approved Disposal Facility: Dispose of the contents and the container at an approved waste disposal plant.[1] This is a critical step to ensure environmentally responsible and compliant disposal.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on approved waste disposal procedures and licensed contractors.
Summary of Hazard and Disposal Information
| Parameter | Information | References |
| Primary Hazards | Harmful if swallowed, Toxic in contact with skin, Causes eye irritation. | [1] |
| Personal Protective Equipment | Safety goggles, protective gloves, protective clothing, respiratory protection as needed. | [2] |
| Spill Response | Evacuate, ventilate, contain, clean up carefully, and decontaminate. | [1][2] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Key Handling Precautions | Use in a chemical fume hood, wash thoroughly after handling, avoid contact with eyes, skin, and clothing. | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling N-Phenylmorpholine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals such as N-Phenylmorpholine hydrochloride. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several health risks. It is harmful if swallowed, toxic in contact with skin, and causes eye irritation.[1] The substance is readily absorbed through the skin.[2] Therefore, adherence to proper safety protocols and the use of appropriate personal protective equipment are critical.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2] In situations with a splash potential, a face shield should also be worn.[3]
-
Skin Protection: Wear appropriate protective gloves and chemical-resistant clothing to prevent skin exposure.[2]
-
Respiratory Protection: Use only in a chemical fume hood to avoid inhalation.[2] If a respirator is needed, a program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[2]
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is crucial to minimize exposure and ensure safety.
1. Preparation:
-
Before handling, ensure that all necessary PPE is readily available and in good condition.
-
Work in a well-ventilated area, preferably within a designated chemical fume hood.[2]
-
Have an eyewash station and safety shower in close proximity and ensure they are in working order.[4]
-
Keep containers tightly closed when not in use.[2]
2. Handling and Use:
-
Avoid contact with eyes, skin, and clothing.[2]
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
Take off immediately all contaminated clothing and wash it before reuse.[1]
3. Accidental Release Measures:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.
-
For liquid spills, absorb with an inert material and place in a suitable container for disposal.
4. First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Move the person to fresh air.
Quantitative Data
| Property | Value | Source |
| Melting Point | 51 - 54 °C | |
| Boiling Point | 165 - 170 °C (at 60 hPa) |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of contents and container to an approved waste disposal plant.
-
Place waste material in a suitable, labeled container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
